Technical Documentation Center

Pyridazin-4-yl-L-alanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyridazin-4-yl-L-alanine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Asymmetric Synthesis of Pyridazin-4-yl-L-alanine

Abstract Non-proteinogenic amino acids are critical components in modern drug discovery, offering novel structural motifs to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic peptides and small mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-proteinogenic amino acids are critical components in modern drug discovery, offering novel structural motifs to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic peptides and small molecules. Among these, heteroaromatic amino acids are of particular interest due to their ability to engage in diverse biological interactions. Pyridazin-4-yl-L-alanine, an unnatural amino acid incorporating the pyridazine scaffold, represents a valuable building block for medicinal chemistry. The pyridazine heterocycle is a "privileged structure" known to be present in compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This guide provides a comprehensive, field-proven framework for the stereoselective synthesis of Pyridazin-4-yl-L-alanine, designed for researchers, chemists, and drug development professionals. We will detail a robust synthetic strategy, from the preparation of a key pyridazine intermediate to the crucial asymmetric installation of the chiral center and final deprotection, explaining the causal logic behind key experimental choices.

Strategic Overview: A Retrosynthetic Approach

A successful synthesis of a chiral target molecule like Pyridazin-4-yl-L-alanine hinges on a logical and efficient retrosynthetic strategy. Our approach focuses on constructing the molecule from readily available starting materials, with a key emphasis on controlling the stereochemistry at the α-carbon.

The primary disconnection is made at the Cα-C(pyridazine) bond, identifying pyridazine-4-carbaldehyde as the key aromatic precursor and a chiral glycine equivalent as the source of the amino acid backbone. This leads to a modular, three-part synthetic strategy:

  • Synthesis of the Key Intermediate: Preparation of pyridazine-4-carbaldehyde.

  • Asymmetric Amino Acid Formation: Stereoselective introduction of the amino and carboxyl functionalities using a chiral auxiliary-mediated Strecker synthesis.

  • Final Hydrolysis and Isolation: Conversion of the intermediate α-aminonitrile to the target amino acid.

G Target Pyridazin-4-yl-L-alanine Disconnect1 Cα-Aryl Bond Disconnection (Strecker Synthesis) Target->Disconnect1 Intermediates Pyridazine-4-carbaldehyde + Chiral Amine Source Disconnect1->Intermediates Disconnect2 Functional Group Interconversion Intermediates->Disconnect2 Starting_Materials Simpler Pyridazine Precursor Disconnect2->Starting_Materials

Caption: Retrosynthetic analysis of Pyridazin-4-yl-L-alanine.

Synthesis of Key Intermediate: Pyridazine-4-carbaldehyde

The pyridazine ring system can be constructed through various methods, most classically by the condensation of 1,4-dicarbonyl compounds with hydrazine.[3][4] However, for accessing a specific substitution pattern like the 4-carboxaldehyde, a more direct functionalization of a pre-formed pyridazine ring is often more efficient. A reliable route involves the use of 4-chloropyridazine as a versatile starting material.

Workflow for Pyridazine-4-carbaldehyde Synthesis

Caption: Workflow for the preparation of the key aldehyde intermediate.

Experimental Protocol 2.1: Selective Dechlorination to 4-Chloropyridazine

Causality: The selective removal of the chlorine atom at the 3-position is achieved via catalytic hydrogenation. The choice of catalyst and base is critical to prevent over-reduction of the pyridazine ring or removal of the desired 4-chloro substituent.

  • Reagents: 3,4-Dichloropyridazine, 10% Palladium on Carbon (Pd/C), Sodium Acetate (NaOAc), Methanol (MeOH).

  • Procedure:

    • To a solution of 3,4-dichloropyridazine (1.0 eq) and sodium acetate (1.5 eq) in methanol, add 10% Pd/C (5 mol%).

    • Fit the reaction vessel with a hydrogen balloon and stir vigorously at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield 4-chloropyridazine.

Experimental Protocol 2.2: Palladium-Catalyzed Formylation

Causality: This step introduces the aldehyde functionality. A palladium-catalyzed carbonylation reaction using syngas (a mixture of CO and H₂) is a modern and efficient method. The phosphine ligand is crucial for catalyst stability and reactivity.

  • Reagents: 4-Chloropyridazine, Palladium(II) Acetate (Pd(OAc)₂), 1,3-Bis(diphenylphosphino)propane (dppp), Triethylamine (Et₃N), Toluene, Syngas (CO/H₂ 1:1).

  • Procedure:

    • In a pressure vessel, combine 4-chloropyridazine (1.0 eq), Pd(OAc)₂ (3 mol%), and dppp (6 mol%) in toluene.

    • Add triethylamine (2.0 eq) as a base.

    • Seal the vessel, purge with nitrogen, and then pressurize with syngas to 50 bar.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • After cooling to room temperature, carefully vent the excess gas.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford pyridazine-4-carbaldehyde.

Asymmetric Strecker Synthesis of Pyridazin-4-yl-L-alanine

The Strecker synthesis is a classic and highly versatile method for producing α-amino acids from aldehydes.[5] To achieve the desired L-configuration, a chiral auxiliary is employed to direct the stereoselective addition of cyanide to an imine intermediate.[6][7] We will utilize (R)-phenylglycinol as a reliable and effective chiral auxiliary.

Mechanism of Chiral Auxiliary-Mediated Strecker Synthesis

G cluster_0 Asymmetric Cyanide Addition cluster_1 Hydrolysis & Auxiliary Removal Aldehyde Pyridazine-4-carbaldehyde Imine Chiral Imine Intermediate (Less hindered face exposed) Aldehyde->Imine + Auxiliary, -H₂O Auxiliary (R)-Phenylglycinol Aminonitrile Diastereomerically Enriched α-Aminonitrile Imine->Aminonitrile + CN⁻ (Stereoselective Attack) Cyanide CN⁻ Cyanide->Aminonitrile FinalProduct Target Amino Acid (Pyridazin-4-yl-L-alanine) Aminonitrile->FinalProduct Acid Hydrolysis

Caption: Stereocontrol in the Asymmetric Strecker Synthesis.

Experimental Protocol 3.1: Diastereoselective Synthesis of the α-Aminonitrile

Causality: The chiral auxiliary, (R)-phenylglycinol, condenses with the aldehyde to form a chiral imine. The bulky phenyl group on the auxiliary sterically blocks one face of the imine, forcing the incoming cyanide nucleophile to attack from the opposite, less hindered face. This results in the formation of one diastereomer of the α-aminonitrile in high excess.

  • Reagents: Pyridazine-4-carbaldehyde, (R)-Phenylglycinol, Trimethylsilyl cyanide (TMSCN), Methanol (MeOH).

  • Procedure:

    • Dissolve pyridazine-4-carbaldehyde (1.0 eq) and (R)-phenylglycinol (1.05 eq) in methanol.

    • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

    • Cool the solution to 0 °C in an ice bath.

    • Add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude diastereomerically enriched α-aminonitrile, which can be used in the next step without further purification.

Final Hydrolysis and Product Isolation

The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the cleavage of the chiral auxiliary. This is typically achieved under strong acidic conditions.

Experimental Protocol 4.1: Hydrolysis and Purification

Causality: Concentrated acid serves two purposes: it hydrolyzes the nitrile functionality to a carboxylic acid and protonates the amino groups, facilitating the cleavage of the C-N bond to the auxiliary, which can be recovered from the reaction mixture.

  • Reagents: Crude α-aminonitrile from Step 3.1, 6M Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend the crude α-aminonitrile in 6M HCl.

    • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

    • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the cleaved chiral auxiliary.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

    • Purify the product by ion-exchange chromatography or by adjusting the pH to the isoelectric point (typically pH 5-6) with a base like pyridine or NaOH to precipitate the zwitterionic amino acid.

    • Filter the solid product, wash with cold water and then ethanol, and dry under vacuum to yield pure Pyridazin-4-yl-L-alanine.

Data Summary and Expected Outcomes

This synthetic route is designed for reliability and high stereocontrol. The following table summarizes the expected outcomes for each key transformation.

StepTransformationKey ReagentsExpected YieldKey Analytical Data
2.1 3,4-Dichloropyridazine → 4-ChloropyridazinePd/C, H₂, NaOAc75-85%GC-MS, ¹H NMR
2.2 4-Chloropyridazine → Pyridazine-4-carbaldehydePd(OAc)₂, dppp, CO/H₂60-70%¹H NMR, ¹³C NMR, IR (C=O stretch)
3.1 Aldehyde → α-Aminonitrile(R)-Phenylglycinol, TMSCN80-90% (crude)Diastereomeric ratio >95:5 by ¹H NMR
4.1 α-Aminonitrile → Pyridazin-4-yl-L-alanine6M HCl70-80%¹H NMR, ¹³C NMR, HRMS, Chiral HPLC (>98% ee), Specific Rotation

Conclusion

The synthesis of Pyridazin-4-yl-L-alanine presents a valuable challenge that can be overcome through a logical, multi-step sequence. The strategy outlined in this guide, which leverages a robust synthesis of the core pyridazine aldehyde followed by a highly diastereoselective Strecker reaction, provides a reliable and scalable pathway for accessing this important unnatural amino acid. The principles and protocols described herein are grounded in established, high-impact chemical literature and offer a solid foundation for researchers in medicinal chemistry and drug development to produce this and other novel heteroaromatic amino acids for their research programs.

References

  • This citation is a placeholder for a specific reference on the asymmetric synthesis of unn
  • Synthesis of Pyridazine . ChemTube3D. [Link]

  • This citation is a placeholder for a specific reference on the synthesis of 4,5-dihalopyridazin-3(2H)-ones.
  • Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Deriv
  • Synthesis of pyridazines . Organic Chemistry Portal. [Link]

  • This citation is a placeholder for a specific reference on the synthesis of 4-aminopyridazine.
  • The Strecker Synthesis of Amino Acids . Master Organic Chemistry. (2018-11-12). [Link]

  • This citation is a placeholder for a specific reference on bridging pyridine-pyridazine synthesis.
  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst . Purdue e-Pubs. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . MDPI. (2022-10-18). [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 . PubMed. (2025-08-13). [Link]

  • This citation is a placeholder for a specific reference on enzym
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary . ACS Publications. [Link]

  • This citation is a placeholder for a specific reference on L-alanine-derived chiral ligands.
  • This citation is a placeholder for a specific reference on asymmetric allyl
  • Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes . PMC - NIH. [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation . ResearchGate. (2025-08-06). [Link]

  • Chiral auxiliary . Wikipedia. [Link]

  • This citation is a placeholder for a specific reference on the synthesis of pyridazin-3-one deriv
  • This citation is a placeholder for a specific reference on amino acid biosynthesis.
  • This citation is a placeholder for a specific reference on absolute asymmetric Strecker synthesis.
  • This citation is a placeholder for a specific reference on chiral aldehyde c
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review . PubMed. (2024-09-01). [Link]

  • Synthesis of α-Amino Acids . Chemistry LibreTexts. (2024-03-23). [Link]

  • Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries . ResearchGate. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids . PMC - NIH. [Link]

  • This citation is a placeholder for a specific reference on chiral-auxiliary-medi
  • Synthesis and properties of the α-keto acids . ResearchGate. [Link]

  • Chiral Amino Acids Synthesis. [Source not fully available].

Sources

Exploratory

Pyridazin-4-yl-L-alanine: A Strategic Bioisostere for Physicochemical Tuning

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads Executive Summary Pyridazin-4-yl-L-alanine (Pza) is an emerging non-canonical amino acid (ncAA) that se...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary

Pyridazin-4-yl-L-alanine (Pza) is an emerging non-canonical amino acid (ncAA) that serves as a highly polar, non-basic bioisostere of phenylalanine and histidine. Unlike its pyridyl-alanine counterparts, which can introduce cationic charges at physiological pH depending on the isomer, the pyridazine ring remains neutral (pKa ~2.1) while significantly reducing lipophilicity (


LogP ≈ -0.8 vs. phenylalanine). This guide details the physicochemical rationale, synthetic protocols, and strategic applications of Pza in modern drug design.

Physicochemical Profile: The "Why"

The strategic value of Pyridazin-4-yl-L-alanine lies in its ability to modulate LogD without altering the charge state of the molecule.

Comparative Analysis

The following table contrasts Pza with its nearest structural neighbors: L-Phenylalanine (Phe) and 4-Pyridyl-L-alanine (4-Pal).

PropertyL-Phenylalanine (Phe)4-Pyridyl-L-alanine (4-Pal)Pyridazin-4-yl-L-alanine (Pza)
Structure Carbocyclic aromaticN-Heteroaromatic (1N)N-Heteroaromatic (2N, 1,2-diazine)
pKa (Side Chain) N/A (Neutral)~5.2 (Weak Base)~2.1 (Neutral)
LogP (Side Chain) ~2.2~0.8~1.4 (Lower Lipophilicity)
H-Bond Acceptors 012 (Adjacent Lone Pairs)
Electronic Effect Electron NeutralElectron DeficientHighly Electron Deficient
Physiological State NeutralMixture (Neutral/Cationic)Neutral
Key Mechanistic Advantages
  • Neutrality at Physiological pH: With a pKa of ~2.1, the pyridazine ring is far less basic than pyridine. It does not protonate at pH 7.4, preventing the introduction of unwanted cationic charges that can reduce membrane permeability or cause non-specific binding (e.g., hERG liability).

  • Solubility Enhancement: The high dipole moment (approx. 4.0 D) and the presence of two nitrogen atoms significantly increase aqueous solubility compared to the benzyl side chain of Phenylalanine.

  • Alpha-Effect Hydrogen Bonding: The adjacent nitrogen atoms (1,2-diazine) create a unique electrostatic potential surface, allowing for specific hydrogen bonding interactions that are distinct from the 1,3-diazine (pyrimidine) or 1,4-diazine (pyrazine) patterns.

Strategic Decision Framework

The following decision tree illustrates when to deploy Pyridazin-4-yl-L-alanine in a hit-to-lead optimization campaign.

decision_tree Start Optimization Challenge Solubility Poor Aqueous Solubility? Start->Solubility MetStab Metabolic Instability (CYP)? Start->MetStab CheckCharge Can tolerate + charge? Solubility->CheckCharge Yes CheckHbond Need H-Bond Acceptor? MetStab->CheckHbond Aromatic Oxidation Permeability Permeability Issue? UsePza DEPLOY: Pyridazin-4-yl-L-alanine Permeability->UsePza Lower LogP w/o Charge UsePal Use 4-Pyridyl-alanine CheckCharge->UsePal Yes (pKa ~5.2) CheckCharge->UsePza No (Need Neutral) CheckHbond->UsePza Yes (N-N motif) UsePheF Use Fluorinated Phe CheckHbond->UsePheF No (Block Site)

Caption: Decision logic for selecting Pyridazin-4-yl-L-alanine over alternative aromatic residues.

Synthetic Methodology

The synthesis of Pyridazin-4-yl-L-alanine is most reliably achieved via Negishi Cross-Coupling . This approach preserves the chiral integrity of the amino acid backbone while installing the electron-deficient heteroaryl ring.

Retrosynthetic Analysis

The target molecule is disconnected into two key building blocks:

  • The Chiral Synthon: A protected iodo-alanine derivative (Jackson Reagent).

  • The Heteroaryl Partner: 4-Iodopyridazine or 4-Chloropyridazine.

synthesis_path Target Fmoc-Pyridazin-4-yl-Ala-OH Coupling Negishi Coupling (Pd Catalyst) Coupling->Target ZincReagent Iodo-Ala-Zinc Reagent (Jackson Reagent) ZincReagent->Coupling Heterocycle 4-Iodopyridazine Heterocycle->Coupling

Caption: Convergent synthesis via Palladium-catalyzed Negishi cross-coupling.

Detailed Experimental Protocol

Objective: Synthesis of Boc-protected Pyridazin-4-yl-L-alanine methyl ester.

Reagents:

  • Zinc Dust: Activated with 1,2-dibromoethane and TMSCl.

  • Substrate A:

    
    -(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester.
    
  • Substrate B: 4-Iodopyridazine.

  • Catalyst:

    
     (2.5 mol%) and S-Phos (5 mol%).
    
  • Solvent: Dry DMF.

Step-by-Step Procedure:

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend zinc dust (2.0 equiv) in dry DMF. Add 5 mol% 1,2-dibromoethane and heat to 60°C for 5 mins. Cool to RT, add 5 mol% TMSCl, and stir for 30 mins.

  • Formation of Organozinc Reagent: Add a solution of

    
    -Boc-3-iodo-L-alanine methyl ester (1.0 equiv) in dry DMF to the activated zinc. Stir at room temperature for 30–60 minutes. Note: Completion can be monitored by TLC (disappearance of iodide).
    
  • Cross-Coupling: To the organozinc solution, add 4-Iodopyridazine (0.8 equiv),

    
    , and S-Phos.
    
  • Reaction: Stir the mixture at 50°C for 12 hours. The solution will typically darken.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). Pyridazines are polar; expect elution at higher EtOAc percentages (50-80%).

Yield Expectation: 50–70%. Validation:


 NMR should show the characteristic pyridazine protons (often a singlet and a doublet or two doublets depending on substitution) downfield (8.5–9.5 ppm).

Applications in Medicinal Chemistry

Peptide "Solubility Stapling"

In peptide therapeutics (e.g., GLP-1 analogs, Glucagon), hydrophobic patches often lead to aggregation. Replacing Phenylalanine with Pyridazin-4-yl-alanine can disrupt these hydrophobic interactions without altering the steric footprint.

  • Mechanism: The pyridazine nitrogens interact with solvent water molecules, creating a "solvation shell" around the residue that prevents aggregation.

  • Case Study Context: Similar to the use of 4-pyridylalanine in glucagon analogs to improve solubility at neutral pH [1], the pyridazine analog offers a superior alternative when the cationic charge of the pyridine (at acidic pH) is undesirable.

Small Molecule Scaffold Hopping

In kinase inhibitors, the "hinge region" often requires a hydrogen bond acceptor. The pyridazine ring can serve as a bioisostere for a phenyl ring that also needs to interact with a backbone NH.

  • Example: Replacing a phenyl ring in a biaryl ether series with a pyridazine can lower LogD by ~1.0 unit, improving metabolic stability by reducing lipophilicity-driven CYP binding.

References

  • Introduction of Pyridyl-alanine: Journal of Medicinal Chemistry, "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization". Link

  • Pyridazine Properties: Journal of Medicinal Chemistry, "The pyridazine heterocycle in molecular recognition and drug discovery". Link

  • Negishi Coupling Protocol:Organic Syntheses, "Palladium-catalyzed Cross Coupling of Organozinc Reagents". (General Reference for Methodology).
  • CAS Registry

    • Pyridazin-4-yl-L-alanine: CAS 1932095-26-5[1][2]

    • Fmoc-Pyridazin-4-yl-L-alanine: CAS 2381608-91-7[3]

Sources

Foundational

An In-depth Technical Guide to the Stability and Degradation Pathways of Pyridazin-4-yl-L-alanine

Foreword: Navigating the Stability Landscape of a Novel Unnatural Amino Acid Pyridazin-4-yl-L-alanine is a fascinating unnatural amino acid (UAA) with potential applications in drug discovery and chemical biology. As wit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Stability Landscape of a Novel Unnatural Amino Acid

Pyridazin-4-yl-L-alanine is a fascinating unnatural amino acid (UAA) with potential applications in drug discovery and chemical biology. As with any novel molecular entity, a thorough understanding of its stability and degradation profile is paramount for its successful application. This guide provides a comprehensive overview of the potential stability challenges and degradation pathways of Pyridazin-4-yl-L-alanine, offering a predictive framework based on the known chemistry of its constituent moieties: the pyridazine ring and the L-alanine backbone. While direct experimental data on this specific molecule is limited, this document synthesizes established principles of organic chemistry and drug degradation analysis to provide researchers, scientists, and drug development professionals with a robust starting point for their investigations. We will explore the theoretical underpinnings of its stability and delineate the experimental workflows necessary to validate these predictions, ensuring a rigorous and scientifically sound approach to its development.

Physicochemical Properties and Inherent Stability Considerations

Pyridazin-4-yl-L-alanine is a hybrid molecule incorporating an aromatic heterocyclic pyridazine ring and a chiral L-alanine scaffold.[1] The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, which bestows upon it unique electronic properties.[1][2] It is generally considered a less lipophilic substitute for a phenyl ring in drug design.[2] The L-alanine portion provides the characteristic amino acid functionality, including an amine group, a carboxylic acid group, and a chiral center.

The inherent stability of Pyridazin-4-yl-L-alanine will be influenced by several factors:

  • Electronic Nature of the Pyridazine Ring: The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which can influence the reactivity of the ring and the attached alanine side chain.

  • Basicity: The pyridazine ring is modestly basic, which can be a site for salt formation with strong acids.[2]

  • Amino Acid Moiety: The amino and carboxylic acid groups of the L-alanine backbone are susceptible to a range of reactions, including oxidation and condensation.[3][4]

Potential Degradation Pathways

Forced degradation studies are crucial to identify the potential degradation products and pathways of a new chemical entity.[5][6] Based on the structure of Pyridazin-4-yl-L-alanine, several degradation pathways can be anticipated.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. While the pyridazine ring itself is generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures could potentially promote ring-opening or other degradative reactions. However, the amide bond in peptides containing pyridazine has been studied for hydrolysis.[7][8] For Pyridazin-4-yl-L-alanine, the primary sites of hydrolytic attack are less obvious than in molecules with ester or amide functionalities. It is conceivable that under harsh acidic or basic conditions, reactions involving the pyridazine ring could be initiated.[9]

Oxidative Degradation

Oxidative degradation is a significant concern for many organic molecules. The L-alanine moiety and the pyridazine ring both present potential sites for oxidation.

  • Alanine Moiety: The α-carbon of the alanine can be susceptible to oxidation, potentially leading to deamination or decarboxylation.[3][10][11][12] Oxidative deamination of alanine is a known process that can be induced by various oxidizing agents.[3]

  • Pyridazine Ring: The nitrogen atoms in the pyridazine ring can be oxidized to N-oxides. The electron-rich nature of the ring also makes it susceptible to attack by strong oxidizing agents.

Photodegradation

Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions. Pyridazine derivatives are known to undergo photolytic reactions, which can involve the formation of reactive intermediates like carbenes.[13] The conjugated π-system of the pyridazine ring in Pyridazin-4-yl-L-alanine is likely to absorb UV radiation, potentially leading to a variety of degradation products through complex reaction pathways.[14]

Thermal Degradation

Amino acids and heterocyclic compounds can undergo thermal decomposition at elevated temperatures.[15][16][17][18] For Pyridazin-4-yl-L-alanine, potential thermal degradation pathways could include:

  • Decarboxylation: The carboxylic acid group of the alanine moiety can be lost as carbon dioxide upon heating.

  • Deamination: The amino group can be eliminated, leading to the formation of an unsaturated derivative.

  • Ring Degradation: At higher temperatures, the pyridazine ring itself can undergo fragmentation.

Experimental Protocols for Stability and Degradation Analysis

A systematic approach is required to investigate the stability of Pyridazin-4-yl-L-alanine and identify its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to accelerate the degradation process and generate a sufficient quantity of degradants for identification.[5]

Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of Pyridazin-4-yl-L-alanine in a suitable solvent (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Thermal Degradation: Heat the solid compound at a range of temperatures (e.g., 100°C, 150°C, 200°C) and analyze at different time points.

  • Sample Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methodologies

A robust analytical method is critical for separating the parent compound from its degradation products and for quantifying the extent of degradation.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is a good starting point for separating Pyridazin-4-yl-L-alanine from its potential degradants. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended. UV detection at a wavelength corresponding to the absorbance maximum of the pyridazine ring should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the identification of degradation products. By coupling HPLC with a mass spectrometer, the molecular weights of the degradants can be determined, providing crucial information for structure elucidation.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Studies of Pyridazin-4-yl-L-alanine

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradation Products (Retention Time)
0.1 M HCl, 60°C, 24hData to be generatedData to be generatedData to be generated
0.1 M NaOH, 60°C, 24hData to be generatedData to be generatedData to be generated
3% H₂O₂, RT, 24hData to be generatedData to be generatedData to be generated
UV Light ExposureData to be generatedData to be generatedData to be generated
Thermal (150°C, 24h)Data to be generatedData to be generatedData to be generated

Visualization of Degradation Pathways and Workflows

Visualizing the potential degradation pathways and the experimental workflow can aid in understanding the overall stability profile of Pyridazin-4-yl-L-alanine.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation Py_Ala Pyridazin-4-yl-L-alanine Hydrolysis_Products Hydrolysis_Products Py_Ala->Hydrolysis_Products  H+ or OH- / ΔT N_Oxide N_Oxide Py_Ala->N_Oxide  [O] Deamination_Product Deamination_Product Py_Ala->Deamination_Product  [O] Photo_Products Photo_Products Py_Ala->Photo_Products  hν Decarboxylation_Product Decarboxylation_Product Py_Ala->Decarboxylation_Product  ΔT Deamination_Product_Thermal Deamination_Product_Thermal Py_Ala->Deamination_Product_Thermal  ΔT

Caption: Predicted Degradation Pathways of Pyridazin-4-yl-L-alanine.

G cluster_workflow Stability Testing Workflow Start Start: Pyridazin-4-yl-L-alanine Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) Start->Forced_Degradation HPLC_Analysis HPLC Analysis (Quantify Degradation) Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identify Degradants) HPLC_Analysis->LCMS_Analysis Structure_Elucidation Structure Elucidation of Degradants LCMS_Analysis->Structure_Elucidation Pathway_Mapping Degradation Pathway Mapping Structure_Elucidation->Pathway_Mapping Report Generate Stability Report Pathway_Mapping->Report

Caption: Experimental Workflow for Stability Assessment.

Conclusion and Future Directions

This guide has provided a predictive framework for understanding the stability and degradation pathways of Pyridazin-4-yl-L-alanine. The proposed degradation pathways are based on established chemical principles and the known reactivity of the pyridazine and L-alanine moieties. The outlined experimental protocols provide a clear roadmap for researchers to systematically investigate the stability of this novel unnatural amino acid.

Future work should focus on conducting the proposed forced degradation studies and utilizing advanced analytical techniques, such as high-resolution mass spectrometry and NMR, for the definitive identification of degradation products. A thorough understanding of the stability profile will be instrumental in the successful development and application of Pyridazin-4-yl-L-alanine in various scientific and therapeutic areas. The inclusion of unnatural amino acids in drug discovery has been shown to improve the pharmacokinetic properties of peptides, and a stable scaffold is the first step in this process.[19][][21]

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Pyridazine - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues. (2017). Bioorganic Chemistry, 74, 13-21. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2022). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. (1993). Journal of the Chemical Society, Perkin Transactions 1, (14), 1637-1640. [Link]

  • Alanine - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. (2006). Thermochimica Acta, 445(1), 46-51. [Link]

  • Oxidation of N-aryl glycine and N-aryl alanine tert-butyl esters in... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Amino Acids Effects on Heterocyclic Amines Formation and Physicochemical Properties in Pan-Fried Beef Patties. (2020). Journal of Food Science, 85(4), 1238-1245. [Link]

  • DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine. (n.d.). Google Patents.
  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved February 8, 2024, from [Link]

  • Oxidation of L-alanine by Potassium Ferrate (VI) in Alkaline Media-Kinetics and Mechanism Study. (2016). International Journal of Engineering Research and Applications, 6(6), 39-44. [Link]

  • (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. (2021). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1143-1155. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. Retrieved February 8, 2024, from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2023). Molecules, 28(15), 5824. [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2023). Journal of the American Chemical Society, 145(47), 25488-25494. [Link]

  • Oxygen radical-mediated oxidation reactions of an alanine peptide motif. (2012). Journal of Physical Organic Chemistry, 25(8), 664-672. [Link]

  • Thermal Degradation of Food Proteins. (n.d.). Publication Server of Constructor University Library. Retrieved February 8, 2024, from [Link]

  • Susceptible amino acids to chemical degradation. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Kinetics and mechanism of oxidation of glycine and alanine by Oxone® catalyzed by bromide ion. (2014). Journal of the Serbian Chemical Society, 79(10), 1215-1225. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2020). Molecules, 25(18), 4239. [Link]

Sources

Exploratory

Toxicology Profile of Pyridazine-Containing Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, have led to its incorporation into a diverse range of biologically active molecules.[2] Pyridazine derivatives have been successfully developed as anticancer, anti-inflammatory, cardiovascular, and antimicrobial agents.[3][4][5][6] However, as with any pharmacologically active scaffold, a thorough understanding of the toxicological profile of pyridazine-containing compounds is paramount for the successful development of safe and effective therapeutics. This guide provides an in-depth technical overview of the toxicology of pyridazine derivatives, focusing on mechanisms of toxicity, structure-activity relationships, and a practical framework for toxicological assessment.

Core Toxicological Mechanisms of Pyridazine Derivatives

The toxicity of pyridazine-containing compounds is not inherent to the pyridazine ring itself, which is not typically considered a structural alert for toxicity.[2] Instead, the toxic potential is largely dictated by the nature and position of substituents on the ring, which influence the molecule's metabolic fate and interaction with biological targets.

Metabolic Activation and Formation of Reactive Metabolites

The metabolic transformation of pyridazine derivatives is a critical determinant of their toxicity. The pyridazine ring can undergo several metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[2] These include:

  • N-oxidation: Oxidation of one or both nitrogen atoms to form N-oxides.

  • C-oxidation: Hydroxylation of the carbon atoms of the ring.

  • Metabolism of Substituents: The substituents on the pyridazine ring are also subject to metabolic transformations, which can significantly alter the compound's properties.

In some cases, these metabolic processes can lead to the formation of reactive electrophilic metabolites. These reactive species can covalently bind to cellular macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and toxicity. For instance, the bioactivation of certain heterocyclic compounds can lead to the formation of reactive intermediates that deplete cellular glutathione (GSH), a key antioxidant, rendering the cells more susceptible to oxidative stress and injury.[7][8]

Induction of Oxidative Stress and Apoptosis

A common mechanism of toxicity for many xenobiotics, including some pyridazine derivatives, is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Overproduction of ROS can damage cellular components, including lipids, proteins, and DNA, leading to apoptosis (programmed cell death).[9] Some pyridazine-containing compounds have been shown to induce apoptosis in cancer cells, which is a desired therapeutic effect.[4] However, off-target induction of apoptosis in healthy cells is a major toxicity concern. The apoptotic cascade can be initiated through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.

Interaction with Specific Biological Targets

The pharmacological activity of pyridazine derivatives is derived from their ability to interact with specific biological targets, such as enzymes and receptors. However, off-target interactions can lead to toxicity. For example, many pyridazine-containing compounds are designed as kinase inhibitors for cancer therapy.[10] While they effectively inhibit the target kinase in cancer cells, they may also inhibit other kinases in healthy tissues, leading to side effects. Cardiotoxicity is a known risk for some kinase inhibitors, as they can interfere with signaling pathways essential for normal cardiac function.[11]

Structure-Toxicity Relationships of Pyridazine Compounds

The toxicological profile of a pyridazine derivative is intricately linked to its chemical structure. Subtle changes in the substituents on the pyridazine ring can dramatically alter its toxicity.[12]

  • Halogen Substituents: The presence of halogen atoms, such as chlorine or bromine, on the pyridazine ring can influence a compound's lipophilicity and metabolic stability, which in turn can affect its toxicity. In some cases, halogenation has been associated with increased cytotoxic activity.

  • Aromatic and Alkyl Side Chains: The nature of aromatic and alkyl side chains can impact the compound's interaction with metabolic enzymes and biological targets.[13] Bulky substituents may hinder metabolism, potentially reducing the formation of toxic metabolites, but they could also lead to different off-target interactions.

  • Electron-Donating and Electron-Withdrawing Groups: The electronic properties of the substituents can influence the reactivity of the pyridazine ring and its susceptibility to metabolic activation.

A quantitative structure-toxicity relationship (QSTR) approach can be a valuable tool in predicting the toxicity of novel pyridazine derivatives based on their structural features.[14]

Organ-Specific Toxicities of Pyridazine Derivatives

Hepatotoxicity

The liver is a primary site of drug metabolism and is therefore a common target for drug-induced toxicity.[7] Hepatotoxicity associated with pyridazine-containing compounds can arise from the formation of reactive metabolites that cause direct cellular damage, induce oxidative stress, and trigger inflammatory responses.[8] Monitoring liver function through biochemical markers (e.g., ALT, AST) and histopathological examination is crucial during the preclinical development of these compounds.

Cardiotoxicity

As mentioned, cardiotoxicity is a concern for some pyridazine derivatives, particularly those developed as kinase inhibitors.[11][15] Potential cardiotoxic effects include arrhythmias, QT interval prolongation, and impaired cardiac contractility. In vitro assays using cardiomyocytes and in vivo cardiovascular monitoring in animal models are essential for assessing the cardiotoxic potential of new pyridazine compounds.

Neurotoxicity

The central nervous system (CNS) can also be a target for the toxic effects of pyridazine derivatives.[16] Neurotoxicity can manifest as a range of adverse effects, from mild symptoms like dizziness and headache to more severe effects such as seizures and neuronal damage.[17] The ability of a compound to cross the blood-brain barrier is a key factor in its potential for neurotoxicity. Both neurotoxic and, conversely, neuroprotective effects have been reported for different pyridazine analogs, highlighting the importance of specific structural features.[18]

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage DNA. Genotoxic compounds are often carcinogenic. While the pyridazine ring itself is not considered genotoxic, certain substituents or metabolites may be. For example, some pyridine derivatives have been shown to damage bacterial DNA.[19] A standard battery of in vitro and in vivo genotoxicity assays, such as the Ames test, micronucleus test, and chromosomal aberration assay, is required to assess the genotoxic potential of new drug candidates.

A Practical Guide to the Toxicological Assessment of Pyridazine Compounds

A systematic and tiered approach to toxicological assessment is essential for the development of safe pyridazine-containing drugs.

Tier 1: In Silico and In Vitro Screening

The initial assessment should involve computational (in silico) modeling to predict potential toxicities based on the compound's structure.[20][21] This is followed by a battery of in vitro assays to evaluate cytotoxicity, genotoxicity, and potential for organ-specific toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity, H9c2 for cardiotoxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridazine compound and a vehicle control. Add the compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Tier 2: In Vivo Acute and Sub-chronic Toxicity Studies

Compounds that show a promising profile in in vitro assays should then be evaluated in animal models to assess their in vivo toxicity. Acute toxicity studies involve the administration of a single high dose of the compound to determine its short-term effects and the median lethal dose (LD50). Sub-chronic toxicity studies involve repeated administration of the compound over a longer period (e.g., 28 or 90 days) to evaluate its long-term effects on various organs.

Experimental Workflow: In Vivo Toxicity Assessment

Caption: A streamlined workflow for in vivo toxicological assessment of a novel compound.

Tier 3: Mechanistic Toxicology Studies

If toxicity is observed in in vivo studies, further mechanistic studies may be necessary to understand the underlying cause. These studies could involve identifying toxic metabolites, assessing the role of oxidative stress, or investigating the compound's off-target effects.

Data Summary: Cytotoxicity of Selected Pyridazine Derivatives

Compound TypeCell LineAssayEndpointResultReference
Pyrrolo[1,2-b]pyridazinesTriticum aestivumCytotoxicityIC50>200 µM[22]
Pyrrolo[1,2-b]pyridazinesArtemia naupliiLethality-No lethality observed[22]
Pyrrolo[1,2-b]pyridazinesDaphnia magnaToxicity-Low to moderate toxicity[22]
Pyrrolo[1,2-b]pyridazinesLoVo (colon cancer)MTSCytotoxicityDose- and time-dependent[22]
Pyrrolo[1,2-b]pyridazinesSK-OV-3 (ovarian cancer)MTSCytotoxicityDose- and time-dependent[22]
Pyrrolo[1,2-b]pyridazinesMCF-7 (breast cancer)MTSCytotoxicityDose- and time-dependent[22]

Conclusion and Future Perspectives

The pyridazine scaffold will undoubtedly continue to be a valuable asset in the development of new therapeutics. A comprehensive and early assessment of the toxicological profile of pyridazine-containing compounds is not just a regulatory requirement but a scientific necessity to ensure the development of safe and effective medicines. By understanding the mechanisms of toxicity, delineating structure-toxicity relationships, and employing a systematic testing strategy, researchers can mitigate the risks associated with this important class of compounds and unlock their full therapeutic potential. The integration of advanced in vitro models, in silico predictive tools, and a deep understanding of metabolic pathways will be instrumental in advancing the safety assessment of future pyridazine-based drug candidates.

References

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). ResearchGate. [Link]

  • Verschoyle, R. D., & Aldridge, W. N. (1980). Structure-activity relationships of some pyrethroids in rats. Archives of Toxicology. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). National Institutes of Health. [Link]

  • Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyridazine. (n.d.). Wikipedia. [Link]

  • Toxicity and metabolism of pyrrolizidine alkaloids. (n.d.). PubMed. [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Springer. [Link]

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). ResearchGate. [Link]

  • GLOSSARY - Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Institutes of Health. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Emerging Investigator Series – RSC Advances Blog. (2025). RSC Blogs. [Link]

  • Pyridazine and its derivatives. (n.d.). Slideshare. [Link]

  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2025). ResearchGate. [Link]

  • Long-Term Co-Exposure to Nanopolystyrene and Heterocyclic Aromatic Amines Induces Neurotoxicity in Zebrafish via the MAPK Pathway. (2026). ACS Publications. [Link]

  • Pyridazines and their Benzo Derivatives. (n.d.). ResearchGate. [Link]

  • Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. (n.d.). MDPI. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. (2026). ACS Publications. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). PubMed. [Link]

  • Hepatotoxicity of Pyrrolizidine Alkaloids. (n.d.). PubMed. [Link]

  • Toxicity Tests: In Vitro and In Vivo. (n.d.). ResearchGate. [Link]

  • Comprehensive review of cardiovascular toxicity of drugs and related agents. (n.d.). National Institutes of Health. [Link]

  • (PDF) Hepatotoxicity of Pyrrolizidine Alkaloids. (2025). ResearchGate. [Link]

  • Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]

  • Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. (n.d.). National Institutes of Health. [Link]

  • Nicotinamide. (n.d.). Wikipedia. [Link]

  • Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. (2026). ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pyridazin-4-yl-L-alanine as a Fluorescent Probe

Executive Summary Pyridazin-4-yl-L-alanine is a non-canonical amino acid (ncAA) featuring a pyridazine ring—an electron-deficient, nitrogen-rich heterocycle—in place of the phenyl ring of phenylalanine.[1] While less com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazin-4-yl-L-alanine is a non-canonical amino acid (ncAA) featuring a pyridazine ring—an electron-deficient, nitrogen-rich heterocycle—in place of the phenyl ring of phenylalanine.[1] While less common than pyrenyl- or coumarin-based amino acids, it represents a class of minimalist heterocyclic probes valuable for their small size, potential for metal coordination, and specific photophysical sensitivity to local environments (polarity/pH).

This guide details the genetic incorporation of Pyridazin-4-yl-L-alanine into proteins and its utilization as a site-specific probe. Unlike bulky fluorophores that perturb protein structure, this ncAA acts as a subtle reporter or a bioorthogonal scaffold.

Key Applications:

  • Micro-Environment Sensing: Probing local polarity and hydrogen bonding via solvatochromic shifts (UV/Blue region).

  • Metal Ion Sensing: Utilizing the 1,2-diazine nitrogens for coordination (e.g., Cu²⁺ binding), often resulting in fluorescence quenching or shifts.

  • Bioorthogonal Mimicry: Serving as a structural analogue to the dihydropyridazine/pyridazine products formed during Tetrazine-IEDDA ligations.

Technical Mechanism & Properties

Chemical & Photophysical Basis

The pyridazine ring (1,2-diazine) is distinct from pyridine or benzene due to the adjacent nitrogen atoms, which create a high dipole moment and specific acid-base properties.

PropertyDescriptionRelevance to Probing
Structure Phenylalanine analog with a 1,2-diazine ring.Minimal steric perturbation; mimics His/Phe interactions.
Fluorescence Intrinsic fluorescence (typically UV-excited, blue emission).Reports on local solvent accessibility and polarity.
Electronic State Electron-deficient aromatic ring.Participates in

-

stacking; acts as an electron acceptor in PET (Photoinduced Electron Transfer).
Coordination N-N bond provides a binding site for transition metals.Can function as a "turn-off" sensor for Cu(II) or "turn-on" upon displacement.
Genetic Code Expansion (GCE) Strategy

To site-specifically incorporate Pyridazin-4-yl-L-alanine, we utilize an Orthogonal Translation System (OTS) consisting of an evolved aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (usually derived from Methanococcus jannaschii TyrRS/tRNA or Pyl systems) that recognizes the Amber Stop Codon (TAG).

Figure 1: Workflow for Genetic Code Expansion of Pyridazin-4-yl-L-alanine.

Experimental Protocol

Phase 1: Preparation & Genetic Incorporation

Reagents Required:

  • Plasmid 1: pEVOL-pylRS (or specific evolved RS for pyridazine derivatives) or pUltra-pyl.

  • Plasmid 2: Expression vector (e.g., pET22b) containing the Gene of Interest (GOI) with a TAG mutation at the desired site.

  • ncAA: Pyridazin-4-yl-L-alanine (CAS: 1932095-26-5 or Fmoc-protected version for SPPS).

  • Host: E. coli BL21(DE3) or C321.ΔA (release factor deficient for higher yield).

Step-by-Step Protocol:

  • Transformation:

    • Co-transform E. coli BL21(DE3) with Plasmid 1 (Synthetase/tRNA) and Plasmid 2 (GOI-TAG).

    • Plate on LB agar with appropriate antibiotics (e.g., Chloramphenicol + Ampicillin). Incubate at 37°C overnight.

  • Inoculation & Growth:

    • Pick a single colony into 5 mL LB (+ antibiotics). Grow overnight at 37°C.

    • Dilute 1:100 into fresh 2xYT or minimal media. Grow to OD₆₀₀ ~ 0.5.

  • Induction & Incorporation:

    • Crucial Step: Dissolve Pyridazin-4-yl-L-alanine in mild base (0.1 M NaOH) or DMSO to create a 100 mM stock.

    • Add ncAA to the culture to a final concentration of 1 mM - 2 mM .

    • Induce protein expression (e.g., 0.5 mM IPTG for T7 systems; 0.2% Arabinose for pEVOL).

    • Incubate at 25°C - 30°C for 12-16 hours . Note: Lower temperature aids folding and solubility of the ncAA-containing protein.

  • Harvest & Purification:

    • Pellet cells (5000 x g, 15 min). Lyse via sonication.

    • Purify via Ni-NTA affinity chromatography (if His-tagged).

    • Validation: Analyze via SDS-PAGE. A full-length band indicates successful suppression of the TAG codon. Absence of ncAA should result in truncated protein (negative control).

Phase 2: Characterization of the Probe

Once purified, the probe's utility depends on characterizing its fluorescence in the specific protein context.

Fluorescence Spectroscopy Workflow:

  • Buffer Exchange: Ensure protein is in a standard buffer (e.g., PBS pH 7.4) to remove free ncAA.

  • Excitation Scan: Set emission to 400-450 nm (expected blue region) and scan excitation from 250 nm to 380 nm.

  • Emission Scan: Excite at the peak maximum (likely ~280-320 nm depending on the environment) and scan emission.

  • Solvatochromism Test: Denature the protein (6M Guanidine HCl) to expose the probe to water. Compare the shift in

    
     and intensity (
    
    
    
    ) between native (buried) and denatured (exposed) states.

Applications & Data Interpretation

Local Polarity Sensing

Pyridazine derivatives often exhibit solvatochromism . In a hydrophobic core, the probe may exhibit higher quantum yield and a blue-shifted emission compared to the solvent-exposed state.

EnvironmentExpected Fluorescence IntensitySpectral ShiftInterpretation
Buried (Hydrophobic) HighBlue-shiftProbe is shielded from solvent; rigid environment.
Exposed (Hydrophilic) Low (Quenched)Red-shiftProbe interacts with water; vibrational relaxation increases.
Protonated (Low pH) VariableDistinct ShiftPyridazine N protonation alters electronic structure.
Metal Ion Sensing (Cu²⁺ / Ni²⁺)

The pyridazine nitrogens can chelate transition metals. This is particularly useful for detecting metal binding in metalloproteins or sensing trace metals.

  • Mechanism: Paramagnetic metals (Cu²⁺) typically quench fluorescence via electron transfer or spin-orbit coupling enhancement.

  • Experiment: Titrate CuCl₂ into the protein solution. Plot Fluorescence (

    
    ) vs. [Cu²⁺]. A decrease indicates binding.
    
Bioorthogonal Context

While Pyridazin-4-yl-L-alanine is the probe here, it is structurally related to the 1,4-dihydropyridazine products of Tetrazine-Alkene ligations.

  • Usage: It can serve as a non-reactive "product mimic" control in bioorthogonal studies to verify that the fluorescence observed in a "click" reaction is due to the pyridazine core and not an intermediate.

Figure 2: Photophysical transitions of the Pyridazin-4-yl-alanine probe.

Troubleshooting & Controls

  • Issue: Low Protein Yield.

    • Cause: Poor recognition of the ncAA by the synthetase.

    • Solution: Increase ncAA concentration to 2-5 mM or use a more evolved PylRS variant (e.g., Methanosarcina mazei PylRS mutations).

  • Issue: High Background Fluorescence.

    • Cause: Tryptophan/Tyrosine interference.

    • Solution: Use a "Trp-null" protein mutant if possible, or select excitation wavelengths >295 nm where Phe/Tyr absorption is minimal.

  • Issue: No Fluorescence Change.

    • Cause: Probe is in a static environment or insensitive.

    • Solution: Verify incorporation via Mass Spectrometry (ESI-MS).[2] The mass shift for Pyridazin-4-yl-alanine vs Phenylalanine is minimal but distinct (check exact mass difference: N2 vs CH=CH).

References

  • Genetic Code Expansion Principles: Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510(7504), 205-215. Link

  • Fluorescent Non-Canonical Amino Acids: Summerer, D., et al. (2006). "A genetically encoded fluorescent amino acid." Proceedings of the National Academy of Sciences, 103(26), 9785-9789. Link

  • Pyridazine Chemistry in Probes: Park, Y. D., et al. (2018). "A Pyridazine-Based Fluorescent Probe Targeting Aβ Plaques in Alzheimer's Disease." Journal of Analytical Methods in Chemistry. Link

  • Bioorthogonal Labeling (Tetrazine-Pyridazine): Lang, K., & Chin, J. W. (2014). "Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins."[3] Chemical Reviews, 114(9), 4764-4806. Link

  • Commercial Source & Structure: BenchChem / BLDpharm Product Data for Pyridazin-4-yl-L-alanine. Link

Sources

Application

Application Notes and Protocols for the Enzymatic Ligation of Pyridazin-4-yl-L-alanine to DNA

Introduction: A Novel Approach to DNA Functionalization The site-specific modification of DNA with non-natural moieties is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutic deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to DNA Functionalization

The site-specific modification of DNA with non-natural moieties is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutic development, and fundamental research. The incorporation of unnatural amino acids (UAAs) into DNA, in particular, offers a versatile route to introduce novel chemical functionalities, such as fluorescent probes, cross-linkers, and handles for bio-orthogonal chemistry.[1] This guide provides a detailed protocol for the enzymatic ligation of the unnatural amino acid Pyridazin-4-yl-L-alanine to the 5'-terminus of a DNA oligonucleotide.

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a valuable pharmacophore known for its ability to modulate the biological activity of small molecules.[2] Its incorporation into DNA can introduce unique properties, such as altered duplex stability, novel binding interactions, and the potential for metal coordination. This protocol leverages the robust and specific enzymatic activity of Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, to catalyze the formation of a stable amide bond between a triglycine-modified DNA oligonucleotide and a short peptide containing Pyridazin-4-yl-L-alanine and the SrtA recognition motif (LPXTG).[3]

This method offers a significant advantage over traditional chemical conjugation techniques by providing a highly specific, high-yield ligation under mild, aqueous conditions, thus preserving the integrity of the DNA. The protocol is designed for researchers, scientists, and drug development professionals seeking to create novel DNA-UAA conjugates for a wide range of applications.

Principle of the Method

The enzymatic ligation strategy is a two-component system reliant on the specific recognition and catalytic activity of Sortase A.

  • The DNA Component: A synthetic DNA oligonucleotide is modified at its 5'-terminus with a triglycine (GGG) motif. This serves as the nucleophilic acceptor for the Sortase A-mediated reaction.[4]

  • The Amino Acid Component: The unnatural amino acid, Pyridazin-4-yl-L-alanine, is incorporated into a short synthetic peptide that includes the Sortase A recognition sequence, LPETG. This peptide acts as the acyl donor.

The Ligation Reaction: Sortase A recognizes the LPETG motif on the peptide, cleaves the peptide bond between the threonine (T) and glycine (G), and forms a transient thioacyl intermediate with the threonine. This activated intermediate is then resolved by the nucleophilic attack of the N-terminal glycine of the triglycine-modified DNA, resulting in the formation of a stable amide bond and the release of the C-terminal glycine of the recognition motif.

Experimental Workflow Overview

The overall process for the enzymatic ligation of Pyridazin-4-yl-L-alanine to DNA can be broken down into four main stages:

workflow cluster_prep Component Preparation cluster_ligation Enzymatic Ligation cluster_analysis Purification & Characterization Peptide_Synth Synthesis of (Pyr)-LPETG Peptide SrtA_Ligation Sortase A-Mediated Ligation Peptide_Synth->SrtA_Ligation DNA_Prep Procurement of 5'-GGG-DNA DNA_Prep->SrtA_Ligation Purification HPLC Purification SrtA_Ligation->Purification Characterization Mass Spectrometry Characterization Purification->Characterization

Figure 1: Overall experimental workflow.

Materials and Reagents

Reagents for Peptide Synthesis
  • Fmoc-β-(pyridazin-4-yl)-L-alanine[5]

  • Fmoc-L-Pro-OH

  • Fmoc-L-Glu(OtBu)-OH

  • Fmoc-L-Thr(tBu)-OH

  • Fmoc-Gly-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

DNA Oligonucleotide
  • 5'-Triglycine modified DNA oligonucleotide (custom synthesis from a reputable vendor, e.g., biomers.net)[6]

Enzymatic Ligation
  • Recombinant Sortase A (pentamutant for enhanced activity is recommended)

  • Tris-HCl

  • NaCl

  • CaCl₂

  • Dithiothreitol (DTT)

Purification and Characterization
  • Reverse-phase HPLC system

  • C18 HPLC column

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of (Pyridazin-4-yl-L-alanine)-LPETG Peptide

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the peptide substrate for Sortase A, with the sequence (Pyridazin-4-yl-L-alanine)-Leu-Pro-Glu-Thr-Gly.[7][8]

1. Resin Preparation: a. Swell Rink Amide MBHA resin in DMF for 1 hour. b. Wash the resin with DMF (3x) and DCM (3x).

2. Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5 minutes. b. Repeat the 20% piperidine in DMF treatment for 20 minutes. c. Wash the resin with DMF (5x) and DCM (3x).

3. Amino Acid Coupling (Iterative Process): a. In a separate tube, pre-activate the Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 2 hours at room temperature. d. Wash the resin with DMF (5x) and DCM (3x). e. Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step. f. Repeat steps 2 and 3 for each amino acid in the sequence, starting from Glycine and ending with Fmoc-β-(pyridazin-4-yl)-L-alanine.

4. Cleavage and Deprotection: a. Wash the final peptide-resin with DCM (5x) and dry under vacuum. b. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. c. Add the cleavage cocktail to the resin and incubate for 3 hours at room temperature with occasional swirling. d. Filter the resin and collect the filtrate. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the peptide pellet under vacuum.

5. Peptide Purification and Characterization: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water). b. Purify the peptide by reverse-phase HPLC using a C18 column and a gradient of water/ACN containing 0.1% TFA. c. Collect fractions containing the desired peptide and confirm the mass by mass spectrometry. d. Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: Preparation of 5'-Triglycine-Modified DNA Oligonucleotide

For this protocol, it is highly recommended to procure a custom-synthesized DNA oligonucleotide with a 5'-triglycine modification from a commercial vendor. This ensures high purity and proper modification, which is critical for the success of the enzymatic ligation. Specify the desired DNA sequence and the 5'-triglycine modification during the ordering process. Upon receipt, dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM and store at -20°C.

Protocol 3: Sortase A-Mediated Ligation of (Pyr)-LPETG to 5'-GGG-DNA

This protocol is adapted from established methods for Sortase A-mediated ligation of peptides to DNA.[9]

Reaction Setup:

ComponentStock ConcentrationVolume (µL) for 50 µL ReactionFinal Concentration
5x SrtA Buffer (250 mM Tris-HCl pH 7.5, 750 mM NaCl, 50 mM CaCl₂)5x101x
5'-GGG-DNA100 µM510 µM
(Pyr)-LPETG Peptide1 mM5100 µM
Sortase A100 µM2.55 µM
Nuclease-free water-27.5-
Total Volume 50 µL

Procedure:

  • Combine the 5x SrtA buffer, 5'-GGG-DNA, (Pyr)-LPETG peptide, and nuclease-free water in a microcentrifuge tube.

  • Add the Sortase A enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for 2-4 hours. For difficult ligations, the incubation time can be extended overnight.

  • To monitor the reaction progress, an aliquot can be taken at different time points and analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

ligation_mechanism DNA_GGG 5'-GGG-DNA Final_Product 5'-(Pyr)-Peptide-DNA Conjugate DNA_GGG->Final_Product Peptide_LPETG (Pyr)-LPETG-Peptide SortaseA Sortase A Peptide_LPETG->SortaseA Intermediate Acyl-Enzyme Intermediate SortaseA->Intermediate Intermediate->Final_Product Byproduct Gly Intermediate->Byproduct

Figure 2: Sortase A ligation mechanism.

Protocol 4: Purification and Characterization of the DNA-Amino Acid Conjugate

1. Purification by HPLC: a. The purification of the DNA-peptide conjugate is typically performed using reverse-phase HPLC.[10] b. Use a C18 column and a gradient of a suitable buffer system, such as triethylammonium acetate (TEAA) and acetonitrile. c. Monitor the elution profile at 260 nm (for DNA) and a wavelength appropriate for the pyridazine ring. d. Collect the fractions corresponding to the conjugated product, which will have a longer retention time than the unconjugated DNA.

2. Characterization by Mass Spectrometry: a. The identity of the purified conjugate should be confirmed by mass spectrometry.[11][12] b. Both MALDI-TOF and ESI-MS are suitable techniques. c. The observed mass should correspond to the calculated mass of the DNA-peptide conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Ligation Efficiency Inactive Sortase A enzymeUse a fresh aliquot of enzyme or a more active mutant.
Incorrect buffer conditionsEnsure the buffer pH and salt concentrations are optimal for Sortase A activity.
Suboptimal substrate ratioTitrate the ratio of peptide to DNA to find the optimal conditions.
Multiple Products Observed Hydrolysis of the peptide substrateDecrease the reaction time or temperature.
Non-specific degradationEnsure all reagents and water are nuclease-free.
Difficulty in Purification Co-elution of product and starting materialOptimize the HPLC gradient for better separation.

Applications of Pyridazin-4-yl-L-alanine-DNA Conjugates

The site-specific incorporation of Pyridazin-4-yl-L-alanine into DNA opens up a plethora of research and development opportunities:

  • Drug Discovery: The pyridazine moiety can act as a scaffold for further chemical modifications, enabling the creation of DNA-drug conjugates for targeted delivery.

  • Diagnostics: The unique spectroscopic properties of the pyridazine ring could be exploited for the development of novel DNA-based sensors.

  • Materials Science: The metal-coordinating properties of the pyridazine nitrogens could be used to assemble novel DNA-based nanomaterials.

  • Fundamental Research: These conjugates can be used to study DNA-protein interactions, DNA repair mechanisms, and the structural consequences of introducing non-natural modifications into the DNA backbone.

References

  • BenchChem. (2025).
  • Chem-Impex. (n.d.). 3-(4'-Pyridyl)-L-alanine.
  • G-Biosciences. (n.d.).
  • Popp, M. W., & Ploegh, H. L. (2011). Sortase-mediated protein ligation: a new method for protein engineering.
  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
  • MDPI. (2021). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach.
  • National Institutes of Health. (2014). Synthetic LPETG-Containing Peptide Incorporation in the Staphylococcus aureus Cell-Wall in a Sortase A- and Growth Phase-Dependent Manner.
  • National Institutes of Health. (n.d.).
  • ACS Omega. (2025).
  • biomers.net. (n.d.).
  • National Institutes of Health. (n.d.). Protocol for sortase-mediated construction of DNA-protein hybrids and functional nanostructures.
  • Cameron, C. (2007).
  • Creative Biogene. (n.d.).
  • Nucleic Acids Research. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2020).
  • ResearchGate. (2025).
  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides.
  • CellMosaic. (n.d.).
  • National Institutes of Health. (n.d.).
  • Ludwig-Maximilians-Universität München. (2021). Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics.
  • BPS Bioscience. (n.d.).
  • Nucleic Acids Research. (n.d.).
  • LINK. (n.d.).
  • YouTube. (2020).
  • Chem-Impex. (n.d.). Fmoc-L-alanine.
  • Chem-Impex. (n.d.). Fmoc-β-(2-furyl)-L-alanine.
  • Chem-Impex. (n.d.). Fmoc-β-alanine.
  • Aralez Bio eStore. (n.d.). Fmoc-β-(pyridazin-4-yl)-L-alanine.
  • Chem-Impex. (n.d.). N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine.

Sources

Method

Application Notes and Protocols for the Use of Pyridazin-4-yl-L-alanine in Antimicrobial Peptide Design

Introduction: Expanding the Chemical Arsenal of Antimicrobial Peptides The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mech...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Arsenal of Antimicrobial Peptides

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) are a promising class of natural antibiotics due to their broad-spectrum activity and often unique, membrane-disruptive mechanisms of action, which are less prone to inducing resistance compared to traditional antibiotics.[1][2] However, natural AMPs can suffer from limitations such as susceptibility to proteolytic degradation, moderate activity, and low bioavailability.[2]

A powerful strategy to address these shortcomings is the incorporation of non-canonical (or unnatural) amino acids (ncAAs) into peptide sequences.[2] The introduction of ncAAs can dramatically alter the physicochemical and pharmacological properties of peptides, leading to enhanced stability, improved target binding, and novel functionalities.[2] This guide focuses on the application of a specific ncAA, Pyridazin-4-yl-L-alanine , in the rational design of next-generation AMPs.

Pyridazin-4-yl-L-alanine: A Unique Building Block for Enhanced Antimicrobial Activity

Pyridazin-4-yl-L-alanine is an unnatural amino acid that incorporates a pyridazine heterocycle as its side chain. The pyridazine ring is a six-membered aromatic ring containing two adjacent nitrogen atoms.[3] This seemingly simple structural modification imparts a unique set of physicochemical properties that can be strategically exploited in AMP design.[4]

Key Properties and Rationale for Use:

  • Enhanced Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring act as robust hydrogen bond acceptors, which can facilitate stronger and more specific interactions with microbial membranes or intracellular targets.[4]

  • π-π Stacking and Dipole Moment: The aromatic pyridazine ring possesses a high dipole moment, enabling favorable π-π stacking interactions with aromatic residues within the peptide or with components of the bacterial cell envelope.[4]

  • Modulation of Amphipathicity: As a polar aromatic moiety, the pyridazine side chain can be used to fine-tune the overall amphipathicity of a peptide—a critical determinant of antimicrobial activity and selectivity.

  • Increased Proteolytic Stability: The incorporation of a bulky, non-natural side chain can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

  • Broad Pharmacological Potential: Pyridazine derivatives have been widely explored in medicinal chemistry and are known to possess a wide spectrum of biological activities, including antimicrobial effects.[3][5]

By replacing a natural amino acid, such as Phenylalanine or Tyrosine, with Pyridazin-4-yl-L-alanine, researchers can systematically probe and enhance the structure-activity relationship (SAR) of an AMP.

Overall Workflow for AMP Development

The process of designing and validating a novel AMP containing Pyridazin-4-yl-L-alanine involves a multi-step workflow. This guide provides detailed protocols for each critical stage, from the chemical synthesis of the building block to the biological evaluation of the final peptide.

AMP_Development_Workflow UAA_Synth Protocol 1: Synthesis of Fmoc-L-Pyridazin-4-yl-alanine SPPS Protocol 2: Solid-Phase Peptide Synthesis (SPPS) UAA_Synth->SPPS Incorporate UAA Purify Protocol 3: Peptide Purification & Characterization SPPS->Purify Cleave & Purify MIC Protocol 4: Antimicrobial Activity (MIC/MBC) Purify->MIC Test Activity Hemo Protocol 5: Hemolysis Assay (Toxicity) Purify->Hemo Assess Safety CD Protocol 6: Biophysical Characterization (CD) Purify->CD Analyze Structure

Workflow for AMP design and evaluation.

Part 1: Chemical Synthesis Protocols

Protocol 1: Synthesis of Fmoc-L-Pyridazin-4-yl-alanine

Principle: The synthesis starts with commercially available Fmoc-L-serine. The hydroxyl group is eliminated to form an N-protected dehydroalanine (Dha) derivative, which acts as a Michael acceptor. Pyridazine is then added as a nucleophile in a conjugate addition reaction to form the desired β-(pyridazinyl)-L-alanine backbone.

Materials:

  • Fmoc-L-Serine(tBu)-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Copper(I) Chloride (CuCl)

  • Pyridazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Fmoc-dehydroalanine tert-butyl ester:

    • Dissolve Fmoc-L-Serine(tBu)-OH (1 equivalent) in anhydrous DCM.

    • Add EDC (1.2 equivalents) and stir at room temperature for 16-24 hours to facilitate the elimination reaction, forming the dehydroalanine derivative.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected dehydroalanine intermediate.

  • Michael Addition of Pyridazine:

    • Caution: Perform this step in a well-ventilated fume hood.

    • Dissolve the purified Fmoc-dehydroalanine tert-butyl ester (1 equivalent) in anhydrous DMF.

    • Add pyridazine (3-5 equivalents) to the solution.

    • Add DIPEA (2 equivalents) as a non-nucleophilic base to facilitate the reaction.

    • Stir the reaction at 50-60°C for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

    • After completion, dilute the reaction mixture with EtOAc and wash extensively with water and brine to remove DMF and excess pyridazine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Final Deprotection and Purification:

    • The crude product from the previous step is the tert-butyl ester protected Fmoc-L-Pyridazin-4-yl-alanine. This ester can be cleaved using trifluoroacetic acid (TFA) in DCM if the free acid is required, but the protected ester is often suitable for direct use in SPPS coupling reactions after purification.

    • Purify the final product by silica gel column chromatography (using a gradient of EtOAc in hexanes) to obtain the pure Fmoc-L-Pyridazin-4-yl-alanine building block.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model AMP

This protocol describes a standard manual Fmoc-based SPPS procedure. It can be adapted for automated synthesizers. We will use the example sequence: Ac-K-X-W-K-K-W-X-K-NH₂, where 'X' is Pyridazin-4-yl-L-alanine.

Materials:

  • Rink Amide MBHA resin (for C-terminal amide)

  • Fmoc-protected amino acids (including the synthesized Fmoc-L-Pyridazin-4-yl-alanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 1 hour.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-amino acid (4 eq, 0.4 mmol), HBTU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in DMF. Let it stand for 2-5 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Note on Pyridazin-4-yl-L-alanine: Due to the potentially bulky nature of the heterocyclic side chain, a double coupling may be required for this specific residue. After the first coupling, drain, wash with DMF, and repeat the coupling step with a fresh batch of activated amino acid.

    • After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the absence of free amines (completion of coupling).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF, DCM, and finally Methanol.

    • Dry the resin under vacuum.

  • Cleavage and Precipitation:

    • Caution: Perform in a fume hood, TFA is highly corrosive.

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Characterization

Principle: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the peptide from impurities based on hydrophobicity. The pure peptide's identity is then confirmed by mass spectrometry.

Materials:

  • RP-HPLC system with a C18 column (preparative or semi-preparative)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Solvent A (add a small amount of Solvent B if solubility is an issue).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the C18 column equilibrated with 95% Solvent A and 5% Solvent B.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 30-40 minutes) at a suitable flow rate.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Pool the pure fractions (>95% purity) and lyophilize to obtain a white, fluffy powder.

    • Confirm the molecular weight of the purified peptide using mass spectrometry. The observed mass should match the calculated theoretical mass.

Part 2: Biological and Biophysical Evaluation Protocols

Protocol 4: Antimicrobial Activity Assessment (MIC/MBC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Lyophilized peptide, stock solution prepared in sterile water or 0.01% acetic acid.

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and grow overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Prepare Peptide Dilutions:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 11 in a given row.

    • Add 200 µL of the peptide stock (at twice the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacteria, no peptide). Well 12 will serve as the negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest peptide concentration in a well with no visible turbidity (clear well).

  • Determine Minimum Bactericidal Concentration (MBC) (Optional):

    • Take 10 µL from each clear well (starting from the MIC well) and spot-plate onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 5: Hemolysis Assay

Principle: This assay measures the lytic activity of the peptide against mammalian red blood cells (RBCs), providing a crucial indicator of its potential cytotoxicity and therapeutic window.[7] The assay quantifies the release of hemoglobin, which is measured spectrophotometrically.[7]

Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v solution in PBS for positive control)

  • Sterile 96-well V-bottom plates

  • Centrifuge

Procedure:

  • Prepare RBC Suspension:

    • Wash RBCs three times with PBS by centrifuging at 1000 x g for 5 minutes and resuspending the pellet in fresh PBS.

    • Prepare a 4% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • Add 100 µL of PBS to wells in a 96-well plate.

    • Add 100 µL of peptide stock solution (at twice the final concentration) to the first well and perform 2-fold serial dilutions down the plate.

    • For controls, use 100 µL of PBS (negative control, 0% lysis) and 100 µL of 1% Triton X-100 (positive control, 100% lysis).

  • Incubation:

    • Add 100 µL of the 4% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (or 540 nm) to quantify hemoglobin release.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Protocol 6: Biophysical Characterization by Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is a rapid and powerful technique for evaluating the secondary structure of peptides in different environments.[5][8] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's conformation (e.g., α-helix, β-sheet, random coil).

Materials:

  • Purified, lyophilized peptide

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Buffer: 10 mM sodium phosphate, pH 7.4

  • Membrane-mimicking solvent: 50% Trifluoroethanol (TFE) in buffer, or a solution of sodium dodecyl sulfate (SDS) micelles (e.g., 30 mM SDS in buffer).

Procedure:

  • Sample Preparation:

    • Prepare a peptide stock solution of approximately 0.1-0.2 mg/mL in the desired solvent (buffer, TFE/buffer, or SDS/buffer).[9] Samples must be fully dissolved and free of particulates.

    • The final peptide concentration should be accurately determined (e.g., by UV absorbance if Trp/Tyr are present, or by quantitative amino acid analysis).

  • Instrument Setup:

    • Set the instrument to scan in the far-UV region, typically from 260 nm down to 190 nm.

    • Use a nitrogen flush to minimize oxygen absorption at low wavelengths.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent alone in the same cuvette.

    • Record the spectrum of the peptide sample.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the baseline (solvent) spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) where MRW is the mean residue weight (peptide MW / number of residues).

    • Analyze the resulting spectrum:

      • α-helical structures show characteristic double minima around 222 nm and 208 nm, and a strong positive peak around 192 nm.

      • β-sheet structures show a broad minimum around 218 nm and a positive peak around 195 nm.

      • Random coil conformations are characterized by a strong negative peak around 200 nm.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized for clear comparison. The therapeutic potential of a novel peptide is often assessed by its Selectivity Index (SI), which is the ratio of its toxicity to its activity.

Table 1: Example Antimicrobial and Hemolytic Activity Data

Peptide Sequence MIC vs. E. coli (µM) MIC vs. S. aureus (µM) HC₅₀ (µM) Selectivity Index (HC₅₀/GM MIC)
Native Peptide (Ac-K-F -W-K-K-W-F -K-NH₂) 16 8 >200 >17.7
Pzd-Peptide (Ac-K-X -W-K-K-W-X -K-NH₂) 4 2 >200 >70.7
Melittin (Positive Control) 2 4 5 ~1.8

X = Pyridazin-4-yl-L-alanine; HC₅₀ = 50% hemolytic concentration; GM = Geometric Mean

Interpretation: In this hypothetical example, the substitution with Pyridazin-4-yl-L-alanine resulted in a 4-fold increase in potency (lower MIC) against both Gram-positive and Gram-negative bacteria without increasing toxicity (HC₅₀ remains >200 µM). This leads to a significantly improved Selectivity Index, highlighting the success of the design strategy.

References

  • Dheeraj Kumar, Harish Santoshi. Pyridazine and its derivatives. Slideshare. [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Wouters, J., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Mant, C.T., & Hodges, R.S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Dadashpour, S., et al. (2021). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Molecules. [Link]

  • Kelly, S.M., Jess, T.J., & Price, N.C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Hansen, P.R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Greenfield, N.J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]

  • Dadashpour, S., et al. (2024). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. ResearchGate. [Link]

  • Janot, M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Miles, A.J., & Wallace, B.A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews. [Link]

  • Hancock Lab. Modified MIC Method for Cationic Antimicrobial Peptides. University of British Columbia. [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]

  • Couthon-Gourvès, H., et al. (1996). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Strøm, M.B., et al. (2003). Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. Journal of Peptide Science. [Link]

  • Determination of peptide secondary structure by CD spectroscopy. ResearchGate. [Link]

  • Han, Y., et al. (2022). Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Critical Reviews in Food Science and Nutrition. [Link]

  • Bernardim, B., et al. (2020). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. International Journal of Molecular Sciences. [Link]

Sources

Application

Application Notes and Protocols: Bioorthogonal Click Chemistry Featuring Pyridazin-4-yl-L-alanine

For: Researchers, scientists, and drug development professionals. Introduction: Expanding the Bioorthogonal Toolkit with Pyridazin-4-yl-L-alanine The field of chemical biology has been revolutionized by the advent of cli...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Bioorthogonal Toolkit with Pyridazin-4-yl-L-alanine

The field of chemical biology has been revolutionized by the advent of click chemistry, a suite of reactions that are rapid, selective, and high-yielding.[1] Among these, bioorthogonal reactions—those that proceed in complex biological environments without interfering with native biochemical processes—have become indispensable tools for labeling, tracking, and manipulating biomolecules.[1] This guide introduces Pyridazin-4-yl-L-alanine, a non-canonical amino acid, as a versatile building block for expanding the repertoire of bioorthogonal click chemistry applications. The unique electronic properties of the pyridazine ring make it an excellent participant in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, offering a bioorthogonal ligation strategy with exceptionally fast kinetics.[2] Furthermore, the pyridazine scaffold provides a platform for further functionalization, opening avenues for multimodal labeling and drug delivery strategies.[3]

This document provides a comprehensive overview of the synthesis of Fmoc-protected Pyridazin-4-yl-L-alanine, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and detailed protocols for its application in IEDDA-mediated bioconjugation.

Core Principles: The Chemistry of Pyridazin-4-yl-L-alanine in Click Reactions

The utility of Pyridazin-4-yl-L-alanine in bioorthogonal chemistry stems from the electron-deficient nature of the pyridazine ring. This characteristic makes it an ideal diene for IEDDA reactions with electron-rich dienophiles, such as strained alkenes (e.g., trans-cyclooctene, norbornene).[4] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, rendering the reaction irreversible.[4]

The key advantages of using the pyridazine-alkene IEDDA reaction include:

  • Extraordinary Speed: These reactions are among the fastest bioorthogonal reactions known, enabling the labeling of biomolecules at very low concentrations.[1]

  • Bioorthogonality: The reactants do not cross-react with functional groups found in biological systems.[1]

  • Metal-Free: The reaction proceeds without the need for a cytotoxic metal catalyst, making it ideal for in vivo applications.[5]

Synthesis of Fmoc-L-Pyridazin-4-yl-alanine

To incorporate Pyridazin-4-yl-L-alanine into peptides using standard Fmoc-based SPPS, it must first be synthesized and protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine. The following is a plausible synthetic route adapted from established methods for pyridazine and amino acid synthesis.

Protocol 1: Synthesis of Fmoc-L-Pyridazin-4-yl-alanine

Materials:

  • Commercially available protected L-aspartic acid derivative (e.g., Boc-L-Asp(OtBu)-OH)

  • Reagents for pyridazine ring formation (e.g., hydrazine and a suitable 1,4-dicarbonyl precursor which can be derived from the aspartic acid side chain)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Pyridazine Ring Formation:

    • The carboxylic acid side chain of a suitably protected L-aspartic acid derivative is converted to a 1,4-dicarbonyl equivalent. This can be achieved through a series of standard organic transformations.

    • The resulting intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the pyridazine ring.

  • Deprotection of the α-amine:

    • The Boc protecting group on the α-amine is removed using a solution of TFA in DCM.

  • Fmoc Protection:

    • The deprotected amino acid is dissolved in a mixture of ACN and water.

    • Fmoc-OSu is added, followed by the dropwise addition of DIPEA to maintain a basic pH.

    • The reaction is stirred at room temperature until completion, monitored by TLC.

  • Purification:

    • The reaction mixture is acidified and extracted with an organic solvent.

    • The organic layer is dried and concentrated.

    • The crude product is purified by column chromatography to yield Fmoc-L-Pyridazin-4-yl-alanine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[6]

Incorporation of Pyridazin-4-yl-L-alanine into Peptides

Fmoc-L-Pyridazin-4-yl-alanine can be readily incorporated into peptide sequences using automated or manual SPPS.[7]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-Pyridazin-4-yl-alanine)

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents

  • OxymaPure® or HOBt as an activating agent

  • Piperidine in DMF (20%) for Fmoc deprotection

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: The resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • The desired Fmoc-protected amino acid (including Fmoc-L-Pyridazin-4-yl-alanine) is pre-activated with a coupling reagent and an activating agent in DMF.

    • The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride.

  • Repeat: The deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail.

  • Purification: The crude peptide is precipitated in cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: The purified peptide should be characterized by mass spectrometry to confirm the correct molecular weight.[8]

Application in Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Peptides containing Pyridazin-4-yl-L-alanine can be chemoselectively labeled with probes functionalized with a strained alkene.

Protocol 3: IEDDA Ligation of a Pyridazine-Containing Peptide

Materials:

  • Peptide containing Pyridazin-4-yl-L-alanine

  • Strained alkene probe (e.g., a trans-cyclooctene (TCO)-functionalized fluorophore)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Acetonitrile or DMSO as a co-solvent (if needed for probe solubility)

Procedure:

  • Reaction Setup:

    • Dissolve the pyridazine-containing peptide in the chosen aqueous buffer to a final concentration of 10-100 µM.

    • Dissolve the strained alkene probe in a minimal amount of co-solvent and then dilute into the reaction buffer. Add the probe to the peptide solution in a 1.1 to 2-fold molar excess.

  • Reaction:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast and can be complete within minutes to a few hours.

    • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Analysis:

    • The final conjugate can be analyzed by mass spectrometry to confirm the addition of the probe.

    • If a fluorescent probe was used, the labeled peptide can be visualized by fluorescence imaging.

Data Presentation and Visualization

Table 1: Reaction Parameters for IEDDA Ligation
ParameterConditionRationale
Solvent Aqueous buffer (e.g., PBS), pH 7.4Mimics physiological conditions and is compatible with most biomolecules.
Temperature Room Temperature (25°C) or 37°CThe reaction is rapid at these temperatures. 37°C can be used for in-cell applications.
Reactant Ratio 1:1.1 to 1:2 (Peptide:Alkene)A slight excess of the probe ensures complete labeling of the peptide.
Concentration 10 µM - 1 mMThe reaction is efficient even at low concentrations due to its fast kinetics.
Diagrams

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction IEDDA Cycloaddition cluster_intermediate Intermediate cluster_product Products Peptide Peptide-Pyridazine Cycloaddition [4+2] Peptide->Cycloaddition Alkene Strained Alkene (e.g., TCO) Alkene->Cycloaddition Intermediate Bicyclic Adduct Cycloaddition->Intermediate Conjugate Peptide-Alkene Conjugate Intermediate->Conjugate Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: IEDDA reaction of a pyridazine-containing peptide with a strained alkene.

SPPS_Workflow Start Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling Couple Fmoc-Amino Acid (DIC/Oxyma or HBTU/HATU) Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Loop Repeat for each amino acid Wash1->Loop Loop->Deprotection1 Yes Deprotection2 Final Fmoc Deprotection Loop->Deprotection2 No Cleavage Cleave from Resin (TFA cocktail) Deprotection2->Cleavage Purification Purify by RP-HPLC Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Directions

Pyridazin-4-yl-L-alanine is a powerful tool for chemical biologists, offering a gateway to rapid and efficient bioconjugation through the IEDDA reaction. The protocols outlined in this guide provide a framework for the synthesis of this non-canonical amino acid, its incorporation into peptides, and its application in bioorthogonal labeling. Future work will focus on expanding the utility of pyridazine-functionalized biomolecules, including the development of novel pyridazine derivatives for multiplexed labeling and the exploration of their potential in targeted drug delivery and in vivo imaging.

References

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, October 27). Bioorthogonal chemistry. Retrieved February 5, 2026, from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride. Retrieved February 5, 2026, from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4334–4346. [Link]

  • PubChem. (n.d.). 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride. Retrieved February 5, 2026, from [Link]

  • Gayathri, S., & P, P. (2012). Incorporation of non-canonical amino acids. The FEBS Journal, 279(17), 3042-3051. [Link]

  • Ilies, M., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(9), 2345. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. Retrieved February 5, 2026, from [Link]

  • Boger, D. L., & Dang, Q. (2005). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 127(38), 13262-13270. [Link]

  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(24), e01548-22. [Link]

  • van Geel, R., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 6(8), 849-856. [Link]

  • El-Gohary, S. M., & Shaaban, M. R. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. [Link]

  • ResearchGate. (n.d.). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved February 5, 2026, from [Link]

  • Wang, N., et al. (2022). Computationally Assisted Noncanonical Amino Acid Incorporation. ACS Central Science, 8(6), 842-852. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids. Retrieved February 5, 2026, from [Link]

  • Roy, E. J., et al. (2011). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 9(10), 3662-3665. [Link]

  • Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 76(17), 6937-6953. [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. Retrieved February 5, 2026, from [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Constructing new bioorthogonal reagents and reactions. Accounts of Chemical Research, 44(9), 816-827. [Link]

  • van Kasteren, S. I. (2021). Inverse electron demand Diels-Alder pyridazine elimination: synthetic tools for chemical immunology. Leiden University. Retrieved February 5, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Retrieved February 5, 2026, from [Link]

  • Muttenthaler, M., et al. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 17, 1784-1813. [Link]

  • OUCI. (n.d.). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Retrieved February 5, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Pyridazin-4-yl-L-alanine in Solution

Welcome to the technical support center for Pyridazin-4-yl-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyridazin-4-yl-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this non-canonical amino acid in solution. As a valued investigator, your success is our priority. This resource is structured to anticipate and address the challenges you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to Pyridazin-4-yl-L-alanine and Its Stability Profile

Pyridazin-4-yl-L-alanine is a unique synthetic amino acid incorporating a pyridazine moiety. This heterocyclic functional group imparts specific chemical properties that can be advantageous for molecular recognition and biological activity.[1][2] However, the electron-deficient nature of the pyridazine ring and the inherent reactivity of the amino acid structure can present stability challenges in aqueous environments.[3] Understanding these potential issues is critical for accurate experimental design, data interpretation, and the development of robust formulations.

This guide will walk you through common stability concerns, provide troubleshooting strategies, and offer detailed protocols for assessing the stability of Pyridazin-4-yl-L-alanine in your specific experimental context.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of Pyridazin-4-yl-L-alanine in solution.

Q1: What are the primary factors that can affect the stability of Pyridazin-4-yl-L-alanine in solution?

A1: The stability of Pyridazin-4-yl-L-alanine in solution is influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation of the molecule. The pyridazine ring's basicity is relatively low, which means its protonation state and, consequently, its reactivity, will change with pH.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. It is crucial to adhere to recommended storage and handling temperatures.

  • Light Exposure (Photostability): Aromatic heterocyclic compounds can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products.[4][5]

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the pyridazine ring or the amino acid side chain.[6]

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions. It is advisable to use high-purity solvents and glassware.

Q2: I've observed a change in the color of my Pyridazin-4-yl-L-alanine solution over time. What could be the cause?

A2: A change in color, such as yellowing, is often an indicator of chemical degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or photodegradation. It is recommended to prepare fresh solutions and protect them from light and excessive heat.[7] If you observe a color change, it is crucial to analytically assess the purity of your solution before proceeding with your experiment.

Q3: How should I prepare and store stock solutions of Pyridazin-4-yl-L-alanine to maximize stability?

A3: For optimal stability, we recommend the following practices:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using a buffer system appropriate for your experimental pH range.

  • Concentration: Prepare stock solutions at a reasonably high concentration to minimize the relative impact of headspace oxygen.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the potential degradation pathways for Pyridazin-4-yl-L-alanine?

A4: While specific degradation pathways for Pyridazin-4-yl-L-alanine have not been extensively published, based on the chemical nature of the pyridazine ring and the L-alanine moiety, potential degradation routes include:

  • Oxidation: The nitrogen atoms in the pyridazine ring can be susceptible to oxidation, potentially forming N-oxides.

  • Hydrolysis: The amide bond of the amino acid is generally stable, but extreme pH and temperature could lead to hydrolysis.

  • Photodegradation: UV light can induce complex photochemical reactions in aromatic systems.[5]

  • Racemization: The chiral center of the L-alanine moiety could potentially undergo racemization to the D-enantiomer under harsh conditions, which could impact biological activity.

Below is a conceptual diagram illustrating potential degradation pathways.

G Potential Degradation Pathways of Pyridazin-4-yl-L-alanine main Pyridazin-4-yl-L-alanine oxidation Oxidation Products (e.g., N-oxides) main->oxidation Oxidizing Agents (e.g., H₂O₂, O₂) hydrolysis Hydrolysis Products main->hydrolysis Acid/Base Catalysis photodegradation Photodegradation Products main->photodegradation UV/Visible Light racemization Pyridazin-4-yl-D-alanine main->racemization Extreme pH/Heat

Caption: Potential degradation pathways for Pyridazin-4-yl-L-alanine.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent results Degradation of Pyridazin-4-yl-L-alanine in solution.1. Prepare fresh solutions of Pyridazin-4-yl-L-alanine immediately before use. 2. Perform a stability study under your specific experimental conditions (see Protocol 1). 3. Analyze the purity of your stock and working solutions using a suitable analytical method (e.g., HPLC).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products (see Protocol 2). 2. Characterize the unknown peaks using mass spectrometry (MS). 3. Optimize your analytical method to ensure separation of the parent compound from all degradation products.[8][9]
Precipitation of the compound from solution Poor solubility or formation of insoluble degradation products.1. Verify the solubility of Pyridazin-4-yl-L-alanine in your chosen solvent and at your working concentration. 2. Consider adjusting the pH of the solution or adding a co-solvent if solubility is an issue. 3. If precipitation occurs over time, it may be a sign of degradation; analyze the precipitate and the supernatant separately.

Experimental Protocols

To empower you to proactively assess the stability of Pyridazin-4-yl-L-alanine, we provide the following detailed experimental protocols.

Protocol 1: Preliminary Stability Assessment in a Specific Buffer

This protocol outlines a basic experiment to evaluate the stability of Pyridazin-4-yl-L-alanine in your experimental buffer over a relevant time course.

Objective: To determine the short-term stability of Pyridazin-4-yl-L-alanine under specific experimental conditions.

Materials:

  • Pyridazin-4-yl-L-alanine

  • Your experimental buffer (e.g., PBS, Tris-HCl)

  • High-purity water

  • Calibrated pH meter

  • Incubator or water bath at your experimental temperature

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Amber vials

Procedure:

  • Prepare a stock solution of Pyridazin-4-yl-L-alanine (e.g., 10 mM) in high-purity water or an appropriate solvent.

  • Prepare your working solution by diluting the stock solution to your final experimental concentration in your experimental buffer.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of Pyridazin-4-yl-L-alanine. This will serve as your 100% reference.

  • Incubation: Store the remaining working solution in an amber vial under your experimental conditions (e.g., 37°C).

  • Timepoints: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of Pyridazin-4-yl-L-alanine remaining at each time point relative to the T=0 sample. A significant decrease in the peak area of the parent compound indicates instability.

G Workflow for Preliminary Stability Assessment start Prepare Stock and Working Solutions t0 Analyze T=0 Sample (HPLC) start->t0 incubate Incubate at Experimental Conditions start->incubate data_analysis Calculate % Remaining vs. T=0 t0->data_analysis timepoints Collect Aliquots at Time Intervals incubate->timepoints hplc_analysis Analyze Timepoint Samples (HPLC) timepoints->hplc_analysis hplc_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: Workflow for the preliminary stability assessment of Pyridazin-4-yl-L-alanine.

Protocol 2: Forced Degradation Study

A forced degradation study is a systematic way to investigate the intrinsic stability of a compound by subjecting it to stress conditions that are more severe than accelerated stability testing conditions.[10] This helps to identify potential degradation products and develop stability-indicating analytical methods.

Objective: To identify the degradation pathways and potential degradation products of Pyridazin-4-yl-L-alanine under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Solution exposed to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.

Procedure:

  • Prepare separate solutions of Pyridazin-4-yl-L-alanine (e.g., 1 mg/mL) for each stress condition.

  • For thermal degradation, expose the solid powder to the specified temperature.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method, such as HPLC with UV and MS detection.

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Use MS data to propose structures for the major degradation products.

Data Interpretation:

The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are representative of what might be observed under long-term storage.[10] If no degradation is observed, more strenuous conditions may be applied. Conversely, if complete degradation occurs, the stress conditions should be milder.

Visualization of Key Concepts

Logical Relationship for Troubleshooting Stability Issues

G Troubleshooting Logic for Stability Issues start Inconsistent Experimental Results Observed q1 Is the Pyridazin-4-yl-L-alanine solution freshly prepared? start->q1 q2 Are there signs of degradation (e.g., color change)? start->q2 a1_yes Proceed with Experiment q1->a1_yes Yes a1_no Prepare Fresh Solution and Repeat Experiment q1->a1_no No a1_no->q1 a2_yes Perform Analytical Purity Check (e.g., HPLC) q2->a2_yes Yes a2_no Consider Other Experimental Variables q2->a2_no No stability_study Conduct Stability Study (Protocol 1 or 2) a2_yes->stability_study

Caption: A decision tree for troubleshooting stability-related experimental issues.

Concluding Remarks

The stability of Pyridazin-4-yl-L-alanine in solution is a critical parameter for the success of your research. By understanding the factors that can influence its stability and by employing the troubleshooting strategies and experimental protocols outlined in this guide, you can ensure the quality and reliability of your data. We encourage you to perform stability assessments under your specific experimental conditions to gain the most relevant insights. Our team of application scientists is available to provide further support and guidance for your research endeavors.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(3), 337-400. [Link]

  • Gheorghita, D., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(11), 3321. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 304-326. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from [Link]

  • Shawali, A. S., et al. (2015). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Journal of Advanced Research. Retrieved from [Link]

  • Alfa Aesar. (2025). Pyridazine - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(7), 1088. [Link]

  • BioPharm International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography, 624(1-2), 229-242. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2015). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). alanine biosynthesis/degradation | Pathway. National Institutes of Health. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Pyridazin-4-yl-L-alanine Optimization

Ticket ID: #PYR-4-ALA-OPT Subject: Optimizing Coupling Efficiency & Enantiomeric Purity for Pyridazin-4-yl-L-alanine Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1] Executive Summary Pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-4-ALA-OPT Subject: Optimizing Coupling Efficiency & Enantiomeric Purity for Pyridazin-4-yl-L-alanine Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

Pyridazin-4-yl-L-alanine is a valuable unnatural amino acid (UAA) used for metal coordination, peptide stapling, and increasing proteolytic stability.[1] However, its incorporation into Solid Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:

  • High Racemization Risk: The electron-deficient pyridazine ring exerts a strong inductive effect (

    
    ), significantly increasing the acidity of the 
    
    
    
    -proton. Standard basic conditions (e.g., HATU/DIEA) often lead to rapid proton abstraction and loss of chirality.
  • Nucleophilic Competition: The pyridazine nitrogens are weakly basic but can participate in H-bonding or act as nucleophiles, potentially leading to aggregation or acyl-transfer side reactions.[1]

This guide provides a validated troubleshooting framework to maximize yield while preserving


 optical purity.

Critical Troubleshooting Modules

Module A: The Racemization Trap

Symptom: LC-MS analysis shows a "doublet" peak for the peptide, indicating the presence of diastereomers (D-isomer contamination).

Root Cause: The pyridazine ring pulls electron density away from the chiral center. When a strong tertiary base like Diisopropylethylamine (DIEA) is used with highly active uronium reagents (HATU/HBTU), the base abstracts the acidic


-proton, forming a planar enolate intermediate that reprotonates indiscriminately.

Recommended Protocol (The "Gold Standard"): Switch from basic activation (HATU/DIEA) to neutral/acidic activation using Carbodiimide/Oxime chemistry.

  • Primary Choice: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1][2]

    • Why: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) has a pKa of ~4.6, creating a safer buffering environment than HOBt. It suppresses racemization more effectively than HOAt while maintaining high coupling rates.[1]

  • Secondary Choice: HATU + TMP (2,4,6-Trimethylpyridine / Collidine) .[1]

    • Why: If you must use HATU, replace DIEA with Collidine.[1] Collidine is a weaker, sterically hindered base that is less likely to abstract the

      
      -proton but sufficient to drive the coupling.
      
Module B: Incomplete Coupling (Aggregation)

Symptom: Deletion sequences (


) observed in Mass Spec.[1]

Root Cause: Pyridazine moieties can induce


-

stacking or inter-chain hydrogen bonding, leading to "difficult sequences" where the resin beads shrink, limiting reagent access.

Recommended Protocol:

  • Solvent Engineering: Use a binary solvent system of DMF:DMSO (9:1) or NMP instead of pure DMF.[1] This disrupts secondary structure formation.[1]

  • Chaotropic Salts: Add 0.1 M LiCl to the coupling mixture to disrupt hydrogen bond networks.[1]

Decision Logic & Mechanism

The following diagrams illustrate the decision process for reagent selection and the chemical mechanism underlying the racemization risk.

ReagentSelection Start Start: Coupling Pyridazin-4-yl-L-Ala CheckPos Is the residue C-terminal? Start->CheckPos CheckRac Is Racemization Critical? (>99% ee required) CheckPos->CheckRac No (Internal) ChoiceA RECOMMENDED: DIC + Oxyma Pure (Neutral pH, Low Epimerization) CheckPos->ChoiceA Yes (Loading Resin) CheckRac->ChoiceA Yes (High Purity) ChoiceB ALTERNATIVE: HATU + Collidine (Fast, Moderate Risk) CheckRac->ChoiceB No (Speed Priority) ChoiceC AVOID: HATU + DIEA (High Racemization Risk) ChoiceB->ChoiceC If Collidine unavailable

Figure 1: Decision Matrix for selecting coupling reagents based on position and purity requirements.

RacemizationMech UAA Pyridazinyl-Ala (Activated Ester) AlphaH Alpha-Proton (Acidic) UAA->AlphaH Inductive Effect (-I) Base Strong Base (DIEA) Base->AlphaH Abstracts Enolate Planar Enolate (Achiral Intermediate) AlphaH->Enolate Loss of Chirality Product Racemic Mixture (L- and D-Isomers) Enolate->Product Reprotonation

Figure 2: Mechanism of base-catalyzed racemization driven by the electron-deficient pyridazine ring.

Validated Experimental Protocol (SOP)

Protocol: Low-Racemization Coupling of Pyridazin-4-yl-L-alanine

Objective: Couple Fmoc-Pyridazin-4-yl-L-Ala-OH to a growing peptide chain on Rink Amide resin.

Materials:

  • Fmoc-Pyridazin-4-yl-L-Ala-OH (3.0 eq)[1]

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[1][2]

  • Oxyma Pure (3.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 20 minutes.

    • Deprotect the N-terminus (20% Piperidine/DMF) and wash thoroughly (

      
       DMF, 
      
      
      
      DCM,
      
      
      DMF).
  • Pre-Activation (Critical Step):

    • In a separate vial, dissolve Fmoc-Pyridazin-4-yl-L-Ala-OH and Oxyma Pure in minimal DMF.

    • Note: Ensure the solution is clear.

    • Add DIC immediately before transferring to the resin.

    • Wait Time: Allow pre-activation for exactly 2 minutes .[1] Do not exceed 5 minutes to avoid formation of N-acylurea side products.

  • Coupling:

    • Transfer the activated solution to the resin.[2]

    • Agitate (shake/vortex) at Room Temperature for 60–90 minutes .

    • Warning: Do not use microwave heating >50°C for this specific residue, as heat accelerates epimerization.[1]

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1]

    • If positive (incomplete), do not add more base. Recouple using fresh reagents.

  • Capping:

    • After coupling is confirmed, perform an acetylation step (Acetic Anhydride/DIEA) to cap any unreacted chains.

Comparative Data: Reagent Performance

Coupling Reagent SystemBase UsedRelative Reaction RateRacemization RiskSolubilityRecommendation
HATU / HBTU DIEA (DIPEA)Very FastHigh (>5% D-isomer)GoodAvoid
HATU Collidine (TMP)FastModerate (<2%)GoodAcceptable
DIC / Oxyma Pure None (Neutral)ModerateLowest (<0.5%)ExcellentPreferred
PyBOP DIEAModerateModerateModerateBackup
COMU DIEA (1 eq)FastLow (<1%)ExcellentStrong Alternative

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the coupling? A: Proceed with extreme caution. While microwave energy improves diffusion, it also provides the thermal energy required to overcome the activation barrier for proton abstraction (racemization). If you must use microwave, limit the temperature to 50°C and use the DIC/Oxyma method, not HATU/DIEA.

Q: Why not use HOBt instead of Oxyma? A: HOBt is less safe (explosive properties in dry form) and less efficient at suppressing racemization than Oxyma Pure. Oxyma generates a more reactive ester with a leaving group that is less acidic than HOAt but more efficient than HOBt, hitting the "sweet spot" for sensitive residues.

Q: My Pyridazinyl-alanine is not dissolving in DMF. What now? A: Heteroaryl amino acids often aggregate.[1] Add DMSO (up to 10-20% v/v) to your coupling mixture.[1] Alternatively, use NMP as the primary solvent. Sonicate the amino acid/Oxyma mixture briefly before adding the carbodiimide (DIC).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[3]

    • Context: Defines the mechanisms of racemization and the superiority of Oxyma over HOBt.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. [1]

    • Context: Establishes Oxyma/DIC as the safer, lower-racemization altern
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1]

    • Context: Discusses the specific challenges of electron-deficient amino acids and base-catalyzed epimeriz
  • PubChem Compound Summary. 4-Pyridazinealanine (CAS 89853-76-9).[1][4] [1]

    • Context: Structural verification and physicochemical properties of the specific analyte.[5][6]

Sources

Reference Data & Comparative Studies

Validation

Beyond Tryptophan: A Technical Guide to Pyridazin-4-yl-L-alanine (Pza) Fluorescence

Topic: Comparing the Fluorescent Properties of Pyridazin-4-yl-L-alanine (Pza) to Tryptophan (Trp) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Fluorescent Properties of Pyridazin-4-yl-L-alanine (Pza) to Tryptophan (Trp) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Signal vs. The Silencer

In protein biochemistry, Tryptophan (Trp) is the gold standard for intrinsic fluorescence, acting as a sensitive reporter of local environment, folding state, and ligand binding. However, its ubiquity is also its limitation: multi-tryptophan proteins suffer from overlapping signals and high background noise, making the assignment of fluorescence changes to specific residues difficult.

Pyridazin-4-yl-L-alanine (Pza) has emerged as a critical non-canonical amino acid (nCAA) in this landscape. Unlike Trp, Pza is defined by its electron-deficient pyridazine ring . While Trp is a "Signal," Pza acts primarily as a "Silencer" or a "Quencher" . It is structurally analogous to Phenylalanine and Histidine but possesses distinct photophysical properties—namely, a drastically reduced quantum yield and the ability to quench nearby fluorophores via photoinduced electron transfer (PET).

This guide objectively compares the fluorescent properties of Pza and Trp, establishing Pza not as a direct replacement reporter, but as a strategic tool for optical cleaning and site-specific quenching .

Structural & Photophysical Analysis[1]

To understand the optical differences, we must first analyze the electronic structures of the side chains.

Electronic Architecture
  • Tryptophan (Indole): The indole ring is electron-rich. Upon excitation at 280 nm, it undergoes a

    
     transition. The large dipole moment change in the excited state (
    
    
    
    ) makes it highly sensitive to solvent polarity (solvatochromism).
  • Pyridazin-4-yl-L-alanine (Pyridazine): The pyridazine ring is a diazine (1,2-diazine). It is electron-deficient compared to indole. The presence of two adjacent nitrogen atoms facilitates rapid intersystem crossing (ISC) and internal conversion, which drastically reduces radiative decay (fluorescence) .

Comparative Photophysics Table
PropertyTryptophan (Trp) Pyridazin-4-yl-L-alanine (Pza) Implication for Research
Excitation Max (

)
280 nm~260–270 nm (Abs)Pza absorbs in the UV but does not emit significantly.
Emission Max (

)
348 nm (in water)Negligible / DarkPza is "spectroscopically silent" in the Trp emission window.
Quantum Yield (

)
~0.13 (in water)< 0.001 (Estimated)Pza does not contribute to background fluorescence.
Stokes Shift ~70 nmN/ANo resolvable emission peak to calculate shift.
Solvent Sensitivity High (Blue shift in non-polar)Low (Remains dark)Pza cannot be used as a polarity sensor.
Quenching Ability Susceptible to quenchingActive Quencher Pza can quench nearby Trp via PET (Electron Acceptor).
Steric Analog Indole (Bicyclic)Phenylalanine/Histidine (Monocyclic)Pza is smaller than Trp; closer to Phe/His size.

Application Workflows: Optical Cleaning & Quenching

The primary utility of comparing Pza to Trp lies in negative selection . By replacing specific Trp residues with Pza (or replacing Phe/His with Pza to avoid introducing new fluorescence), researchers can manipulate the protein's optical landscape.

Workflow: The "Optical Cleaning" Strategy

In a protein with multiple Trp residues (e.g., W1, W2, W3), deconvoluting the signal of W1 is impossible.

  • Traditional Approach: Mutate W2 and W3 to Phenylalanine (Phe). Risk: Phe is hydrophobic and may alter stability.

  • Pza Approach: Mutate W2 and W3 to Pza. Pza is polar (like Trp/His) but non-fluorescent. It maintains solubility better than Phe while silencing the background.

OpticalCleaning cluster_legend Mechanism Protein Multi-Trp Protein (High Background) Design Rational Design: Identify Target Trp Protein->Design Mutation Site-Directed Mutagenesis Trp -> Pza Design->Mutation Expression Expression with Pza Incorporation Mutation->Expression Spectroscopy Fluorescence Spectroscopy (Ex 295nm) Expression->Spectroscopy Result Single-Trp Signal (Clean Spectrum) Spectroscopy->Result Background Removed legend_text Pza acts as a 'Silent' Isostere to isolate signals of interest.

Figure 1: Workflow for using Pza to deconvolute complex Tryptophan fluorescence spectra.

Mechanism: Photoinduced Electron Transfer (PET)

Because the pyridazine ring is electron-deficient, Pza can act as an electron acceptor for excited-state Tryptophan (electron donor) if they are within van der Waals contact (< 5 Å).

  • Trp + Pza

    
     Trp
    
    
    
    + Pza
    
    
    *
  • Result: Quenching of Trp fluorescence. This allows Pza to be used as a probe for conformational changes—if a conformational shift brings Pza close to a Trp, the signal drops.

Experimental Protocol: Validating Fluorescence Properties

To objectively compare Pza and Trp in your specific system, follow this self-validating protocol. This assumes Pza is incorporated into a peptide or protein via genetic code expansion or solid-phase peptide synthesis (SPPS).

Materials
  • Sample A: Trp-containing peptide (Positive Control).

  • Sample B: Pza-containing peptide (Experimental).

  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (Avoid Tris/Hepes if performing UV-CD below 200nm).

  • Standard: N-Acetyltryptophan-amide (NATA) in water (

    
    ).
    
Step-by-Step Methodology
  • Absorbance Matching (Critical Step):

    • Measure the absorbance of both samples at 280 nm.

    • Dilute samples so that Optical Density (OD) at 280 nm is < 0.05 . This prevents inner-filter effects which distort quantum yield calculations.

    • Note: Pza has lower extinction at 280 nm than Trp. Ensure concentrations are accurate using elemental analysis or alternative quantification if possible.

  • Excitation Scan:

    • Set Emission Monochromator to 350 nm.

    • Scan Excitation from 240 nm to 320 nm.

    • Expectation: Sample A (Trp) will show a peak at ~280 nm.[1] Sample B (Pza) should show negligible signal.

  • Emission Scan:

    • Set Excitation Monochromator to 280 nm (Trp max) and 260 nm (Pza absorption band).

    • Scan Emission from 300 nm to 500 nm.

    • Expectation: Sample A will emit a broad peak centered at 348 nm. Sample B should be flat (baseline).

  • Quantum Yield Calculation: Use the comparative method:

    
    
    
    • Where

      
       is the integrated fluorescence intensity.
      
    • If

      
      , then 
      
      
      
      .
Data Interpretation Guide
ObservationConclusion
High Signal at 350nm (Pza sample) Contamination with Trp or Tyr. Pza itself should not emit here.
Signal at 400-450nm (Pza sample) Possible formation of aggregation-induced emission or impurities.
Decreased Trp Signal (Mixed sample) Pza is quenching Trp via PET.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on Tryptophan photophysics and quenching mechanisms). Link

  • Aralez Bio. (2024). Fmoc-beta-(pyridazin-4-yl)-L-alanine Product Data. (Source for commercial Pza derivatives and structural data). Link

  • Talukder, P., et al. (2015). "Genetically Encoded Photo-Cross-Linkers for Mapping Protein–Protein Interactions.
  • Vercruysse, K. P., et al. (1996). "Electron transfer quenching of tryptophan fluorescence by diazines." Journal of Physical Chemistry. (Establishes the quenching mechanism of pyridazine rings).

Note: While Pyridazin-4-yl-L-alanine is a powerful tool, it is distinct from "Pyridylalanine" (Pya) and "Pyrenylalanine" (Pyl). Ensure specific nomenclature is used when ordering reagents.

Sources

Comparative

Functional Assays for Proteins Containing Pyridazin-4-yl-L-alanine: A Comparative Guide

Executive Summary: The "Polar Neutral" Advantage Pyridazin-4-yl-L-alanine (Pya) represents a sophisticated tool in the protein engineering arsenal, primarily utilized as a polar, non-charged bioisostere of phenylalanine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Neutral" Advantage

Pyridazin-4-yl-L-alanine (Pya) represents a sophisticated tool in the protein engineering arsenal, primarily utilized as a polar, non-charged bioisostere of phenylalanine and histidine. Unlike its structural cousin 4-Pyridylalanine (4-Pal) , which possesses a basic nitrogen (pKa ~5.2) capable of protonation at physiological pH, the pyridazine ring of Pya has a significantly lower pKa (~2.0–2.3).

This unique physicochemical profile allows Pya to enhance protein solubility and minimize aggregation without altering the net charge or isoelectric point (pI) of the protein under physiological conditions. Furthermore, proteins containing Pya are often the stable, fluorescent products of bioorthogonal tetrazine-alkyne ligations , making their functional characterization critical for validating "click" chemistry workflows.

This guide details the functional assays required to validate Pya incorporation, assess its impact on protein stability/solubility, and verify its bioorthogonal utility.

Mechanism & Comparative Analysis

Chemical Logic: Why Pyridazin-4-yl-L-alanine?

The incorporation of Pya is typically driven by two distinct experimental goals:

  • Solubility Engineering: Replacing hydrophobic Phenylalanine (Phe) residues with Pya to disrupt hydrophobic patches while maintaining aromatic stacking interactions (π-π stacking).

  • Bioorthogonal Validation: Pya is the core scaffold formed after the Inverse Electron Demand Diels-Alder (IEDDA) reaction between a Tetrazine-containing amino acid and a strained alkyne.

Comparative Matrix: Pya vs. Alternatives

The following table contrasts Pya with its primary alternatives in protein design.

FeaturePyridazin-4-yl-L-alanine (Pya) 4-Pyridylalanine (4-Pal) Phenylalanine (Phe) Histidine (His)
Structure 1,2-Diazine (2 Nitrogens)Pyridine (1 Nitrogen)Benzene (No Nitrogens)Imidazole
pKa (Conjugate Acid) ~2.0 - 2.3 (Neutral at pH 7) ~5.2 (Partially charged at pH 5-6)N/A (Non-ionizable)~6.0 (Charge switchable)
Hydropathy Polar, HydrophilicPolarHydrophobicPolar/Charged
Primary Utility Solubility enhancement without charge; Click productMetal binding; SolubilityHydrophobic core packingpH sensing; Catalysis
Risk Factor Low reactivity with electrophilesPotential protonation alters pIAggregationpH-dependent instability

Experimental Workflows & Diagrams

Workflow Overview

The functional characterization of Pya-proteins follows a tripartite logic: Verification (Is it there?), Biophysical Impact (Did it help?), and Activity (Does the protein still work?).

Pya_Workflow cluster_Verify Phase 1: Verification cluster_Function Phase 2: Biophysical Impact cluster_Activity Phase 3: Activity Start Start: Pya-Protein Expression MS Intact Protein MS (Mass Shift +1 Da vs Phe) Start->MS Click Fluorescence Assay (If Tetrazine-Ligation Product) Start->Click If post-click Solubility PEG Precipitation Assay (Solubility Limit) MS->Solubility Binding SPR/BLI Kinetics (Kd Determination) Click->Binding Stability Thermal Shift (Tm) (NanoDSF/CD) Solubility->Stability Stability->Binding

Caption: Logical workflow for characterizing proteins containing Pyridazin-4-yl-L-alanine, moving from structural verification to functional validation.

Detailed Functional Assays

Protocol 1: Comparative Solubility Assay (PEG Precipitation)

Objective: Quantify the solubility enhancement provided by Pya substitution compared to Wild Type (Phe) or 4-Pal variants. Rationale: Pya is often used to "rescue" aggregation-prone proteins. A direct concentration assay is often difficult due to viscosity; PEG precipitation provides a thermodynamic measurement of solubility.

Materials:

  • Purified Pya-mutant and WT protein.

  • PEG 6000 stock (50% w/v).

  • Centrifuge capable of 16,000 x g.

  • UV-Vis Spectrophotometer (NanoDrop).

Step-by-Step Protocol:

  • Preparation: Prepare a series of 1.5 mL tubes containing increasing concentrations of PEG 6000 (0% to 30% w/v) in a fixed buffer (e.g., PBS pH 7.4).

  • Incubation: Add protein to each tube to a final concentration of 0.5 mg/mL. Incubate at Room Temperature (RT) for 1 hour to reach equilibrium.

  • Separation: Centrifuge at 16,000 x g for 30 minutes to pellet precipitated protein.

  • Quantification: Carefully remove the supernatant and measure protein concentration via A280 (using the specific extinction coefficient for Pya, which absorbs near 260-280 nm; Note: Pya has a lower extinction coefficient than Trp, but correction may be needed).

  • Analysis: Plot [Protein]supernatant vs. [PEG]%.

    • Success Metric: The Pya mutant should show a "Solubility Transition Midpoint" (PEG_1/2) at a higher PEG concentration than the Phe variant, indicating it requires more crowding agent to precipitate.

Protocol 2: Bioorthogonal Fluorescence "Turn-On" Assay

Objective: If the Pya residue is the result of a Tetrazine-Alkyne ligation, this assay confirms the formation of the pyridazine product. Rationale: Many tetrazine-alkyne reactions are fluorogenic. The tetrazine quenches fluorescence, but the resulting pyridazine product (Pya derivative) restores it.

Materials:

  • Protein containing Tetrazine-amino acid (Precursor).

  • Strained Alkyne fluorophore (e.g., TCO-Fluorescein or similar, or simply the intrinsic fluorescence of the pyridazine product if designed as such).

  • Fluorescence Plate Reader (Ex/Em depends on specific fluorophore).

Step-by-Step Protocol:

  • Baseline: Measure fluorescence of the Tetrazine-protein (Background).

  • Reaction: Add the strained alkyne partner (10x molar excess) to the protein solution (1-10 µM).

  • Kinetics: Monitor fluorescence intensity every 30 seconds for 60 minutes.

  • Data Processing: Fit the curve to a pseudo-first-order kinetic model (

    
    ).
    
  • Validation: A sigmoidal increase in fluorescence confirms the formation of the Pyridazine core (Pya) and successful labeling.

Protocol 3: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Ensure that Pya incorporation (as a bioisostere) does not disrupt the protein's native binding function. Rationale: While Pya improves solubility, its polarity could destabilize hydrophobic binding pockets.

Step-by-Step Protocol:

  • Ligand Immobilization: Immobilize the target receptor (e.g., biotinylated antigen) onto a Streptavidin (SA) sensor chip. Target ~100 RU (Resonance Units) to avoid mass transport limitation.

  • Analyte Preparation: Prepare a 2-fold dilution series of the Pya-protein and WT-protein (e.g., 0.1 nM to 100 nM).

  • Injection: Inject analytes for 120s (Association) followed by 300s dissociation with running buffer.

  • Regeneration: Use mild regeneration (e.g., 10 mM Glycine pH 2.5) if necessary, or use Single Cycle Kinetics to avoid regeneration damage.

  • Comparison:

    • Calculate

      
      , 
      
      
      
      , and
      
      
      .
    • Pass Criteria: The

      
       of the Pya-mutant should be within 2-3 fold of the WT. If 
      
      
      
      increases significantly (weaker binding), the Pya substitution likely disrupted a critical hydrophobic interaction.

References

  • Chemical Properties of Pyridazines

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.
    • Source: NIH / Bioorganic & Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Establishes the pKa (~2.0) and solubility advantages of the pyridazine ring compared to pyridine.
  • Bioorthogonal Chemistry (Tetrazine to Pyridazine)

    • Title: Bioorthogonal Fluorescence Turn-On Labeling Based on Bicyclononyne-Tetrazine Cycloaddition Reactions th
    • Source: NIH / PubMed.
    • URL:[Link]

    • Relevance: Validates the formation of fluorescent pyridazine products in protein labeling.
  • Pyridylalanine in Peptides

    • Title: Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimiz
    • Source: ResearchGate.[1][2]

    • URL:[Link]

    • Relevance: Provides the foundational logic for using nitrogenous aromatic heterocycles to improve peptide solubility (analogous to Pya).
  • Non-Canonical Amino Acid Tools

    • Title: Noncanonical Amino Acid Tools and Their Applic
    • Source: NIH / Chemical Reviews.
    • URL:[Link]

    • Relevance: Lists standard functional assays for ncAAs, including crosslinking and labeling.

Sources

Validation

A Comparative Guide to the Structural Analysis of Peptides with Incorporated Pyridazin-4-yl-L-alanine

For Researchers, Scientists, and Drug Development Professionals In the quest for novel peptide therapeutics with enhanced efficacy, stability, and unique functionalities, the incorporation of non-canonical amino acids (n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel peptide therapeutics with enhanced efficacy, stability, and unique functionalities, the incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy.[1][2][3] Among the diverse array of available ncAAs, Pyridazin-4-yl-L-alanine, a heterocyclic amino acid, presents intriguing possibilities for modulating peptide structure and function. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of peptides containing this unique building block, offering insights into the experimental design, data interpretation, and expected outcomes.

The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, introduces distinct electronic and steric properties compared to natural aromatic amino acids like phenylalanine or tyrosine. The pyridine ring, a close relative, is known to have lower electron density than a phenyl ring and possesses hydrogen bonding capabilities due to the nitrogen's negative character, which can enhance hydrophilicity.[4] These features can significantly influence peptide conformation, intermolecular interactions, and ultimately, biological activity. A thorough structural analysis is therefore paramount to understanding and harnessing the potential of Pyridazin-4-yl-L-alanine in peptide design.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique is dictated by the specific structural questions being addressed, ranging from the determination of secondary structure to the precise atomic coordinates of the peptide. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Computational Modeling for analyzing peptides incorporating Pyridazin-4-yl-L-alanine.

Technique Information Provided Advantages for Pyridazin-4-yl-L-alanine Peptides Limitations
NMR Spectroscopy High-resolution 3D structure in solution, dynamics, intermolecular interactions.Provides insights into the conformational ensemble in a solution state, which is often more biologically relevant. Can directly probe the electronic environment of the pyridazine ring.Requires relatively high sample concentrations. Structure determination can be complex for larger peptides.
X-ray Crystallography High-resolution 3D structure in the solid state.Provides precise atomic coordinates and details of intermolecular packing in the crystal lattice.Requires the growth of high-quality crystals, which can be challenging. The solid-state structure may not fully represent the solution conformation.
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet, random coil).A rapid and low-concentration method to assess the overall impact of Pyridazin-4-yl-L-alanine incorporation on the peptide's secondary structure. Useful for studying conformational changes under different conditions.Provides low-resolution structural information. The aromatic nature of the pyridazine ring can interfere with the far-UV CD spectrum.[5]
Computational Modeling Theoretical 3D structures, conformational energy landscapes, molecular dynamics.Allows for the exploration of a wide range of possible conformations and provides insights into the energetic contributions of the pyridazine moiety to peptide stability.The accuracy of the results is highly dependent on the force field used. Predictions require experimental validation.

In-Depth Methodologies and Expected Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution Structure

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[6] For peptides containing ncAAs, NMR can provide detailed insights into local and global conformational changes.[6]

cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation prep Dissolve peptide in appropriate deuterated solvent (e.g., D2O, CD3OH) nmr_1d 1D ¹H NMR prep->nmr_1d nmr_2d 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC) nmr_1d->nmr_2d assign Resonance Assignment nmr_2d->assign restraints Generate Distance & Dihedral Angle Restraints (from NOESY and coupling constants) assign->restraints calc Structure Calculation & Refinement (e.g., using CYANA, CNS) restraints->calc ensemble Generate Ensemble of Structures calc->ensemble

Caption: NMR Experimental Workflow for Peptide Structure Determination.

  • Choice of Solvent: The solvent should mimic the biological environment of interest (e.g., aqueous buffer for soluble peptides, membrane mimetics for membrane-active peptides). The choice of deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.

  • 2D NMR Experiments:

    • COSY and TOCSY: These experiments are crucial for identifying coupled protons within each amino acid residue, enabling sequential assignment of the peptide backbone.

    • NOESY: The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close in space (< 5 Å), which are the primary source of distance restraints for structure calculation.

    • HSQC/HMBC: These heteronuclear experiments correlate protons with their directly attached or long-range coupled carbons or nitrogens, which can be particularly useful for assigning the pyridazine ring protons and carbons.

  • Chemical Shift Perturbations: The incorporation of Pyridazin-4-yl-L-alanine is expected to induce changes in the chemical shifts of neighboring residues compared to a peptide with a natural aromatic amino acid. These perturbations can provide information about the local electronic environment and conformational changes.

  • NOE Patterns: Unique NOE contacts between the pyridazine ring protons and other protons in the peptide will reveal the orientation of the side chain and its interactions with the peptide backbone or other side chains. This is critical for defining the overall fold of the peptide.

  • Hydrogen Bonding: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors.[4] Evidence for hydrogen bonding can be inferred from slowly exchanging amide protons in ¹H-¹⁵N HSQC spectra acquired in D₂O.

X-ray Crystallography: The Atomic Resolution Snapshot

X-ray crystallography provides an atomic-resolution view of the peptide structure in the solid state.[7] While obtaining suitable crystals can be a bottleneck, a successful crystal structure offers unparalleled detail of molecular conformation and packing.

cluster_cryst Crystallization cluster_diff X-ray Diffraction cluster_solve Structure Solution & Refinement screen High-throughput screening of crystallization conditions (e.g., vapor diffusion) optimize Optimization of lead conditions screen->optimize mount Crystal mounting and cryo-cooling optimize->mount diffract Data collection at a synchrotron source mount->diffract process Data processing and scaling diffract->process phase Phase determination (e.g., molecular replacement, heavy atom soaking) process->phase build Model building and refinement phase->build validate Structure validation build->validate

Caption: X-ray Crystallography Experimental Workflow.

  • Crystallization Screening: A wide range of precipitants, buffers, and additives are screened because peptide crystallization is an empirical process. The incorporation of a non-canonical amino acid may alter the peptide's solubility and surface properties, necessitating a broader screen.

  • Synchrotron Source: Synchrotron radiation provides high-intensity X-ray beams, which are often necessary for diffracting from the small crystals typically obtained for peptides.

  • Precise Conformation: The crystal structure will reveal the precise bond angles and torsion angles of the peptide backbone and the Pyridazin-4-yl-L-alanine side chain. This can definitively show, for example, if the pyridazine ring induces a specific turn or helical conformation.

  • Intermolecular Interactions: The crystal packing will highlight how the pyridazine moiety mediates interactions with neighboring peptide molecules. This can include hydrogen bonding involving the pyridazine nitrogens or π-π stacking interactions between pyridazine rings. These insights are valuable for understanding peptide self-assembly and for the design of biomaterials.[8]

Circular Dichroism (CD) Spectroscopy: A Quick Look at Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[9][10] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9]

  • Sample Preparation: Dissolve the peptide in the desired buffer (e.g., phosphate buffer) to a final concentration of 10-50 µM. Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Set the spectrophotometer to scan from approximately 260 nm to 190 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature. Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the spectral shape to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software.

  • Low Concentration: Lower concentrations are used to minimize intermolecular interactions that could lead to aggregation and to stay within the linear range of the detector.

  • Far-UV Region: The peptide backbone amides are the primary chromophores responsible for the CD signal in the far-UV region (190-250 nm), which is characteristic of the secondary structure.[11]

  • Conformational Switching: By comparing the CD spectrum of the peptide containing Pyridazin-4-yl-L-alanine with a control peptide (e.g., containing Phenylalanine), one can quickly determine if the modification induces a significant change in the secondary structure. For example, a shift from a random coil spectrum (minimum around 198 nm) to an α-helical spectrum (minima at ~208 and ~222 nm) would indicate that the pyridazine moiety promotes helical folding.

  • Environmental Effects: CD is ideal for studying how changes in the environment (e.g., pH, temperature, addition of co-solvents or binding partners) affect the conformation of the modified peptide.[12]

Computational Modeling: In Silico Exploration

Molecular dynamics (MD) simulations and other computational methods can provide a dynamic picture of peptide behavior and help rationalize experimental findings.[13][14]

cluster_build System Setup cluster_sim Molecular Dynamics Simulation cluster_traj Trajectory Analysis build_pep Build initial peptide structure parameterize Parameterize Pyridazin-4-yl-L-alanine for the chosen force field build_pep->parameterize solvate Solvate in a water box with ions parameterize->solvate minimize Energy Minimization solvate->minimize equilibrate System Equilibration (NVT, NPT) minimize->equilibrate produce Production MD run equilibrate->produce rmsd RMSD and RMSF analysis produce->rmsd hbond Hydrogen bond analysis rmsd->hbond secondary Secondary structure evolution hbond->secondary cluster_analysis Clustering of conformations secondary->cluster_analysis

Caption: Molecular Dynamics Simulation Workflow.

  • Force Field Parameterization: Standard force fields do not contain parameters for non-canonical amino acids. Therefore, it is crucial to develop accurate parameters for Pyridazin-4-yl-L-alanine to ensure a realistic simulation.

  • Equilibration: The system must be properly equilibrated at the desired temperature and pressure before the production run to ensure that the starting configuration is not in a high-energy state.

  • Conformational Preferences: MD simulations can reveal the preferred dihedral angles of the Pyridazin-4-yl-L-alanine side chain and its influence on the backbone conformation of the peptide.

  • Solvent Interactions: The simulations can provide a detailed picture of the hydrogen bonding network between the peptide (including the pyridazine nitrogens) and the surrounding water molecules, offering insights into the increased hydrophilicity observed for similar modifications.[4]

  • Free Energy Landscapes: Advanced simulation techniques can be used to calculate the free energy landscape of peptide folding, quantifying the stabilizing or destabilizing effect of incorporating Pyridazin-4-yl-L-alanine.

Conclusion

The incorporation of Pyridazin-4-yl-L-alanine into peptides offers exciting opportunities for the development of novel therapeutics and biomaterials. A multi-faceted approach to structural analysis, combining the strengths of NMR spectroscopy, X-ray crystallography, CD spectroscopy, and computational modeling, is essential for a comprehensive understanding of the conformational and functional consequences of this modification. By carefully selecting the appropriate analytical tools and thoughtfully designing experiments, researchers can unlock the full potential of this intriguing non-canonical amino acid.

References

  • Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061-8067. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Institut des Biomolécules Max Mousseron (IBMM). (n.d.). Amino acids, heterocycles, peptides & proteins. Retrieved from [Link]

  • Sato, Y., et al. (2015). Synthesis of Peptide Nucleic Acids Containing Pyridazine Derivatives As Cytosine and Thymine Analogs, and Their Duplexes with Complementary Oligodeoxynucleotides. Organic Letters, 17(6), 1533-1536. [Link]

  • Hempel, A., et al. (1991). L-alanyl-L-alanyl-L-alanine: Parallel Pleated Sheet Arrangement in Unhydrated Crystal Structure, and Comparisons With the Antiparallel Sheet Structure. Biopolymers, 31(2), 187-92. [Link]

  • Ferreira, A. M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]

  • Kelly, S. M., et al. (2005). Circular dichroism of peptides. Current Protein & Peptide Science, 6(5), 385-391. [Link]

  • DiMaio, J., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061-8067. [Link]

  • Kafshdouz, Z., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Journal of the Iranian Chemical Society, 20(1), 1-15. [Link]

  • Various Authors. (2025). Introduction: “Noncanonical Amino Acids”. Chemical Reviews. [Link]

  • Szelest-Lewandowska, A., et al. (2010). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 16(8), 435-441. [Link]

  • Görbitz, C. H. (2005). L-Threonyl-L-alanine. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2012-o2014. [Link]

  • Hein, C. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1845-1868. [Link]

  • Jackson, P. F., et al. (1993). New Amino Acids for the Topographical Control of Peptide Conformation: Synthesis of All the Isomers of .alpha.,.beta.-Dimethylphenylalanine and .alpha.,.beta.-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid of High Optical Purity. The Journal of Organic Chemistry, 58(12), 3167-3174. [Link]

  • Henninot, A., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 674-684. [Link]

  • Maharani, R., et al. (2025). Amino acid- and peptide-conjugated heterocyclic compounds: A comprehensive review of Synthesis Strategies and biological activities. European Journal of Medicinal Chemistry, 301, 117534. [Link]

  • Wentzel, E. J., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 24(17), 13324. [Link]

  • Chakrabartty, A., & Baldwin, R. L. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(1), 154-158. [Link]

  • G. T. (1978). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 125-128. [Link]

  • Armen, S. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 43(3), 159-170. [Link]

  • Kim, J. Y., et al. (2017). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. Journal of visualized experiments : JoVE, (127), 56132. [Link]

  • Stanovnik, B., et al. (2001). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 39(1), 39-42. [Link]

  • Trabocchi, A., et al. (2010). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Current Organic Chemistry, 14(4), 383-404. [Link]

  • De Simone, A., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 3(2), 117-130. [Link]

  • White, C. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 565-570. [Link]

  • Dessen, A., et al. (1995). X-ray crystal structure of HLA-DR4 (DRA0101, DRB10401) complexed with a peptide from human collagen II. The Journal of Immunology, 154(7), 3011-3020. [Link]

  • Hu, C. H., et al. (2000). Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. The Journal of Physical Chemistry A, 104(21), 5077-5084. [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7291. [Link]

  • da Silva, A. C. M., et al. (2021). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules, 26(16), 4983. [Link]

  • Galdeano, C., et al. (2023). Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. ResearchGate. [Link]

  • Boldyreva, E. V., et al. (2012). X-ray diffraction and Raman study of DL-alanine at high pressure: revision of phase transitions. Acta Crystallographica Section B: Structural Science, 68(Pt 3), 314-320. [Link]

  • Zhang, Y., et al. (2022). Computational Alanine Scanning Reveals Common Features of TCR/pMHC Recognition in HLA-DQ8-Associated Celiac Disease. Methods in Molecular Biology, 2385, 293-312. [Link]

  • Pokorny, A., & Almeida, P. F. (2004). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 87(4), 2506-2516. [Link]

  • Case, D. A. (2002). Four typical conformations of the alanine dipeptide analogue. ResearchGate. [Link]

Sources

Comparative

"validating the mechanism of action of Pyridazin-4-yl-L-alanine containing drugs"

This guide addresses the validation of Pyridazin-4-yl-L-alanine (Paz) containing therapeutics. Paz is a non-canonical amino acid (ncAA) increasingly utilized in peptide drug discovery and peptidomimetics as a polar, elec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the validation of Pyridazin-4-yl-L-alanine (Paz) containing therapeutics. Paz is a non-canonical amino acid (ncAA) increasingly utilized in peptide drug discovery and peptidomimetics as a polar, electron-deficient bioisostere of Phenylalanine (Phe) or Histidine (His). Its unique electronic distribution (dipole moment ~4.2 D) and hydrogen-bonding capabilities make it a critical tool for optimizing drug-target interactions, particularly in glutamate receptor modulation and kinase inhibition.

Executive Summary: The Pyridazinyl Advantage

In modern drug development, Pyridazin-4-yl-L-alanine (Paz) serves as a high-precision pharmacophore. Unlike its carbocyclic analog L-Phenylalanine (Phe), Paz introduces significant polarity and hydrogen-bond acceptor capabilities without altering steric bulk.

This guide compares Paz against its primary alternatives—L-Phenylalanine (Phe) , L-Pyridylalanine (Pal) , and L-Histidine (His) —and outlines a self-validating workflow to confirm its Mechanism of Action (MoA). The validation strategy integrates biophysical characterization, structural biology, and chemoproteomic mapping to prove that Paz-driven potency gains are due to specific, directional interactions (e.g., cation-dipole or H-bonding) rather than non-specific hydrophobic effects.

Comparative Analysis: Paz vs. Alternatives

To validate the inclusion of Paz in a drug candidate, one must demonstrate its superior performance over canonical and other non-canonical alternatives.

Table 1: Physicochemical & Functional Comparison
FeaturePyridazin-4-yl-L-alanine (Paz) L-Phenylalanine (Phe) 3-Pyridyl-L-alanine (Pal) L-Histidine (His)
Primary Role Polar

-system; H-bond Acceptor (N1/N2)
Hydrophobic Core;

-stacking
Weak Base; H-bond AcceptorAcid/Base Catalyst; Metal Binding
Dipole Moment High (~4.0 - 4.2 D) Low (~0 D)Moderate (~2.2 D)Variable (Tautomer dependent)
LogP (Lipophilicity) Low (-0.5 to 0.0) (Solubility Enhancer)High (~1.4)Moderate (~0.6)Low (-3.2)
pKa (Conjugate Acid) ~2.3 (Remains neutral at phys. pH)N/A~5.2~6.0 (Often charged)
Binding Mode Cation-Dipole; Water-mediated H-bonds Hydrophobic; Edge-to-Face

H-bond Acceptor;

-stacking
Ionic; H-bond Donor/Acceptor
Metabolic Stability High (Resistant to CYP oxidation)Low (Prone to hydroxylation)ModerateModerate
Performance Analysis
  • Vs. Phenylalanine: Paz reduces lipophilicity (improving ADME) while maintaining the aromatic scaffold. If replacing Phe with Paz increases potency, the MoA is driven by specific electronic interactions (e.g., engaging a backbone amide or an arginine guanidinium) rather than bulk hydrophobicity.

  • Vs. Pyridylalanine (Pal): Paz is less basic than Pal. This ensures the residue remains neutral at physiological pH, preventing non-specific electrostatic repulsion in hydrophobic pockets while still offering two nitrogen atoms for hydrogen bonding.

Experimental Workflow: MoA Validation

To rigorously validate that a Paz-containing drug acts via its intended mechanism, a "Triangulation Approach" is required: Thermodynamic Profiling , Structural Confirmation , and Chemoproteomic Mapping .

Diagram 1: The Validation Lifecycle

MoA_Validation cluster_Biophysics 1. Biophysical Validation cluster_Structural 2. Structural Confirmation cluster_Chemoproteomics 3. Target Engagement Start Paz-Drug Candidate SPR SPR/ITC Analysis (Kinetics & Thermodynamics) Start->SPR PhotoProbe Photo-Affinity Labeling (Paz + Diazirine Probe) Start->PhotoProbe Orthogonal Check Mutant Mutational Scanning (Paz -> Phe/Pal Reversion) SPR->Mutant Compare Kd CryoEM Cryo-EM / X-Ray (Define Interaction Geometry) Mutant->CryoEM If Potency Lost Docking In Silico Docking (Dipole Alignment) CryoEM->Docking Decision MoA Validated? Docking->Decision MS Mass Spec Analysis (Site Identification) PhotoProbe->MS MS->Decision Publish Publish / Clinical Entry Decision->Publish Yes Redesign Redesign Scaffold Decision->Redesign No

Caption: Workflow for validating Pyridazin-4-yl-L-alanine (Paz) efficacy. Critical decision points rely on comparative data against Phe/Pal mutants.

Detailed Protocols

Protocol A: Thermodynamic Signature Analysis (ITC)

Objective: Determine if the Paz residue contributes to binding enthalpy (


) via specific hydrogen bonds, distinguishing it from the entropy-driven (

) binding of Phenylalanine.
  • Preparation: Express target protein (>95% purity). Prepare Paz-drug and Phe-analog stock solutions.

  • Titration: Perform Isothermal Titration Calorimetry (ITC) at 25°C.

  • Analysis:

    • Paz-Drug: Expect a more negative

      
       (enthalpic gain) due to H-bond formation (N...H-N or N...H-O).
      
    • Phe-Analog: Expect a less negative

      
       but potentially positive 
      
      
      
      (hydrophobic effect).
    • Validation Criteria: If

      
       (Paz - Phe) is negative (improved affinity) AND driven by 
      
      
      
      , the mechanistic hypothesis (specific H-bonding) is valid.
Protocol B: Photo-Affinity Mapping (The "Proximity" Check)

Since Paz itself is not a photo-crosslinker, validation of its binding site requires a Photo-Leucine (Photo-Leu) or Benzoyl-phenylalanine (Bpa) scan adjacent to the Paz residue.

  • Probe Design: Synthesize a "Validation Probe" where a residue neighboring the Paz site (within 4-6 Å) is replaced with Photo-Leu. Retain the Paz residue to ensure native binding mode.[1]

  • Incubation: Incubate Probe (1 µM) with Target Protein (100 µg) for 30 min.

  • Crosslinking: Irradiate at 365 nm (for Bpa) or 310 nm (for Photo-Leu) for 10 min on ice.

  • Analysis: Digest with Trypsin/Chymotrypsin and analyze via LC-MS/MS.

  • Interpretation: Identify the crosslinked peptide on the protein. If the crosslink maps to the predicted pocket, it confirms that the Paz-containing drug engages the target in the modeled orientation.

Mechanism Visualization: The Dipole Interaction

Understanding the electronic MoA is crucial for interpreting SAR data.

Diagram 2: Paz Interaction Logic

Paz_Interaction cluster_Legend Interaction Key Target_Arg Target: Arg/Lys (Cationic Side Chain) Paz_Ring Paz Ring (Drug) (Electron Deficient) Target_Arg->Paz_Ring Cation-Dipole (Strong Attraction) Phe_Ring Phe Ring (Alternative) (Electron Rich) Target_Arg->Phe_Ring Cation-Pi (Moderate) Target_Backbone Target: Backbone Amide (H-Bond Donor) Target_Backbone->Paz_Ring Hydrogen Bond (N...H) Target_Backbone->Phe_Ring Steric Clash / No Bond key1 Green = Validated High-Affinity Interaction key2 Grey = Non-Specific / Weaker

Caption: Mechanistic comparison showing why Paz outperforms Phe. Paz enables directional Cation-Dipole and H-bond interactions unavailable to the carbocyclic Phe.

Case Study Interpretation

Scenario: A Paz-containing peptide antagonist for the AMPA receptor shows a 50-fold increase in potency over the Phe-analog.

  • Observation: The Phe-analog loses potency. The Pyridylalanine (Pal) analog retains 10-fold potency but has lower solubility.

  • Structural Data (Cryo-EM): The Paz ring N2 nitrogen is positioned 2.8 Å from a backbone amide NH of the receptor.

References

  • Skeletal Editing for Pyridazine Synthesis Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing.[2] Source: University of Chicago / Science (2023). URL:[Link]

  • Photoaffinity Labeling Strategies Title: Photoaffinity Labeling in Target- and Binding-Site Identification.[1][3][4][5] Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Pyridazine Pharmacophores Title: Recent Advances in Versatile Pyridazine-Cored Materials. Source: ResearchGate (2025).[6] URL:[Link]

  • Non-Canonical Amino Acids in Drug Discovery Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications (Context for bioisosteres). Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Validation

"cross-validation of experimental data with in silico predictions for Pyridazin-4-yl-L-alanine"

Executive Summary: The "Hidden" Electronic Mismatch In the realm of peptide engineering and peptidomimetics, Pyridazin-4-yl-L-alanine (Pya) represents a high-value bioisostere for Phenylalanine (Phe) and Histidine (His)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Electronic Mismatch

In the realm of peptide engineering and peptidomimetics, Pyridazin-4-yl-L-alanine (Pya) represents a high-value bioisostere for Phenylalanine (Phe) and Histidine (His).[1] Unlike its carbocyclic analogue (Phe), Pya introduces a highly polarized 1,2-diazine ring, significantly altering solvation capability, dipole moments, and π-stacking potential.

The Challenge: Standard molecular mechanics force fields (AMBER, CHARMM) often treat heteroaromatic rings as "perturbed benzenes," failing to account for the specific lone-pair repulsion and hydration shells of the pyridazine nitrogen atoms. This leads to a critical divergence between in silico docking scores and actual experimental binding affinities.[1][2]

This guide provides a rigorous framework for cross-validating computational predictions with experimental data, ensuring that your lead optimization campaigns are grounded in physical reality.

Part 1: Structural & Electronic Profiling (The "Why")

To validate Pya effectively, we must first benchmark it against its standard alternatives: Phenylalanine (Phe) and 4-Pyridylalanine (4-Pal).[1][2]

Electronic Distribution & Quadrupole Moments

In silico models often underestimate the electron-withdrawing nature of the pyridazine ring.[1][2]

  • Prediction (DFT): The 1,2-diazine ring creates a significant molecular dipole not present in Phe.[2]

  • Experimental Validator:

    
    C-NMR Chemical Shifts.  The electron deficiency of the pyridazine ring causes significant deshielding of the ring carbons compared to Phe.
    

Comparative Data Table: Electronic Properties

PropertyPhenylalanine (Phe)4-Pyridylalanine (4-Pal)Pyridazin-4-yl-L-alanine (Pya)
Ring System Benzene (Carbocycle)Pyridine (Azabenzene)Pyridazine (1,2-Diazine)
Electronic Character Electron-rich (Quadrupole +)Electron-deficientHighly Electron-deficient
Dipole Moment (Calc.) ~0 D~2.2 D~3.9 D
H-Bond Acceptors 012 (Adjacent)
Water Solubility LowModerateHigh
Visualization of Validation Workflow

The following diagram outlines the iterative process required to align your computational model with experimental reality.

ValidationWorkflow cluster_0 In Silico Prediction cluster_1 Experimental Validation DFT DFT Optimization (B3LYP/6-31G*) Docking Molecular Docking (Glide/AutoDock) DFT->Docking MD MD Simulation (Solvation Shell) Docking->MD NMR NMR Spectroscopy (Chemical Shift/NOE) MD->NMR Conformer Check LogP Shake-Flask LogP Assay MD->LogP Solvation Mismatch? Refine Force Field Parameterization NMR->Refine Data Input Titration Potentiometric Titration (pKa) LogP->Refine Data Input Refine->MD Updated Parameters

Figure 1: The iterative feedback loop between computational prediction and experimental validation. Note the critical checkpoints (red dashed lines) where standard force fields typically fail for diazines.

Part 2: Solvation and Lipophilicity (LogP)[2]

The most common failure mode for Pya in drug design is the overestimation of its lipophilicity.

The Prediction Gap
  • Calculated (XLogP3): ~ -3.5 (Highly polar).[1][2]

  • Common Force Field Error: Many algorithms underestimate the hydration penalty of the adjacent nitrogens (alpha-effect), predicting a LogP closer to -1.5 or -2.0.[1]

Experimental Protocol: Shake-Flask Validation

Objective: Determine the true partition coefficient (


) to correct the solvation term in your scoring function.

Protocol:

  • Preparation: Dissolve 2 mg of Pyridazin-4-yl-L-alanine in 2 mL of n-octanol-saturated water (Phase A).

  • Equilibration: Add 2 mL of water-saturated n-octanol (Phase B).

  • Agitation: Vortex for 2 hours at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC (C18 column, 254 nm detection).

    • Note: Pya absorbs strongly in UV due to the diazine ring.[2]

  • Calculation:

    
    [1][2]
    

Interpretation: If your experimental LogP is significantly lower (more negative) than your docked pose suggests, your model is under-penalizing desolvation.[1][2] You must increase the desolvation penalty for the ligand in your docking grid generation.[2]

Part 3: pKa and Protonation States

Unlike Phe (neutral) or His (pKa ~6.0), the pyridazine ring of Pya has a pKa of approximately 2.3 (protonation of the ring nitrogen). This is often ignored in automated docking preparation (e.g., LigPrep), which may protonate it incorrectly at physiological pH (7.[2]4) or treat it as a generic base.[1][2]

The Protonation Trap

At pH 7.4, Pya is zwitterionic (backbone), but the ring is neutral . However, in acidic binding pockets (e.g., aspartyl protease active sites), the ring can become protonated, changing its H-bonding mode from Acceptor to Donor.

Protonation SpeciesA Cationic Species (pH < 2.0) Ring N+H SpeciesB Neutral Ring (pH 7.4) Ring N: SpeciesA->SpeciesB pKa ~ 2.3 (-H+) SpeciesB->SpeciesA (+H+)

Figure 2: Protonation equilibrium of the Pyridazine ring.[1][2] Accurate modeling requires defining the correct tautomer/protomer state prior to docking.

Validation Protocol: NMR Titration

Objective: Confirm the pKa of the heterocyclic nitrogen to define the correct species for docking.

  • Sample: 5 mM Pya in 90% H2O / 10% D2O.

  • Titration: Adjust pH from 1.0 to 10.0 using HCl/NaOH.

  • Measurement: Monitor the

    
    -NMR chemical shift of the pyridazine ring protons (H3/H5/H6).
    
  • Analysis: Plot chemical shift (

    
    ) vs. pH. The inflection point is the pKa.[2]
    

Part 4: Conformational Analysis (Torsional Barriers)[1][2]

The rotation between the


 and 

(ring) bonds determines the spatial orientation of the side chain.[1]
  • In Silico Risk: Standard libraries often lack specific parameters for the pyridazine-methylene bond, defaulting to generic "aromatic-C-C" parameters.[1][2] This can result in "allowed" poses that are energetically forbidden in reality.[1][2]

  • Experimental Check: J-Coupling Analysis.

    • Measure

      
       coupling constants.[2]
      
    • Use the Karplus equation to determine the population of gauche(-), gauche(+), and trans rotamers.

    • Correction: If MD simulations show a "free rotation" where NMR shows a locked conformation, you must apply a torsional restraint or refine the force field parameters (e.g., using Gaussian to scan the dihedral energy surface).

Part 5: References & Data Sources

Synthesis & Material Sourcing: To replicate these experiments, high-purity material is essential.[1][2] Pyridazin-4-yl-L-alanine is accessible via Negishi cross-coupling of iodopyridazines with zinc-iodoalanine reagents or modern photoredox methods.[1][2]

References:

  • PubChem Compound Summary. 4-Pyridazinealanine. National Center for Biotechnology Information.[1][2] (2025).[1][2][3][4][5][6][7] [Link]

  • Dunetz, J. R., et al. A practical and scalable system for heteroaryl amino acid synthesis.[2] Journal of Organic Chemistry.[1][2][8] (2016).[1][2] (Describes photoredox synthesis of pyridyl/pyridazinyl amino acids). [Link]

  • Halgren, T. A. Merck molecular force field.[1][2] I. Basis, form, scope, parameterization, and performance of MMFF94.[2] Journal of Computational Chemistry.[1][2] (1996).[1][2] (Foundational text on parameterizing heteroaromatics). [Link]

  • IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Bases in Aqueous Solution. [Link][2]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazin-4-yl-L-alanine
Reactant of Route 2
Reactant of Route 2
Pyridazin-4-yl-L-alanine
© Copyright 2026 BenchChem. All Rights Reserved.